molecular formula C5H2Br2FNO2S B2955849 3,5-Dibromopyridine-4-sulfonyl fluoride CAS No. 2355247-72-0

3,5-Dibromopyridine-4-sulfonyl fluoride

Cat. No.: B2955849
CAS No.: 2355247-72-0
M. Wt: 318.94
InChI Key: JOZOEQTZVKLFET-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-4-sulfonyl fluoride is a specialized bifunctional reagent designed for advanced research and development, particularly in medicinal chemistry and chemical biology. This compound synergistically combines two valuable features: a sulfonyl fluoride warhead and a 3,5-dibromopyridine heteroaromatic scaffold. The sulfonyl fluoride moiety is a privileged electrophile in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry . SuFEx reactions are known for their high efficiency and selectivity, enabling reliable conjugation under mild conditions to create sulfonate esters and sulfonamides. This makes the compound an excellent candidate for producing diverse chemical libraries for screening, developing covalent inhibitors, and creating functional materials . Sulfonyl fluorides are notably more stable toward hydrolysis compared to sulfonyl chlorides, offering superior handling properties . Simultaneously, the 3,5-dibromopyridine core serves as a versatile building block. The bromine atoms at the 3- and 5- positions are excellent handles for further functionalization via classic palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This allows researchers to systematically elaborate the molecular structure and fine-tune its properties . Key Research Applications: • Covalent Probe & Inhibitor Development: The sulfonyl fluoride group can selectively modify serine, threonine, lysine, and tyrosine residues in enzyme active sites, facilitating target identification and validation . • SuFEx Click Chemistry: Serves as a robust connective hub in the modular synthesis of complex molecules for pharmaceutical and materials science applications . • Agrochemical & Pharmaceutical Synthesis: The combination of a fluorinated sulfonamide precursor and a halogenated heteroaromatic ring is common in the design of novel active ingredients, as both elements are prevalent in modern crop protection and drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromopyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOEQTZVKLFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromopyridine-4-sulfonyl fluoride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromopyridine-4-sulfonyl fluoride (CAS: 2355247-72-0) is a specialized heteroaromatic electrophile designed for Sulfur-Fluoride Exchange (SuFEx) click chemistry and Fragment-Based Drug Discovery (FBDD) .[1] Unlike standard benzenesulfonyl fluorides, this scaffold integrates a pyridine core with two ortho-bromine substituents.[1] These features provide a unique "steric gate" that modulates the reactivity of the sulfonyl fluoride warhead, while the bromine atoms serve as orthogonal handles for rapid structural diversification via cross-coupling reactions.

This guide details the chemical properties, synthetic pathways, and application protocols for leveraging this reagent in covalent protein profiling and medicinal chemistry.

Chemical Identity & Physicochemical Properties

Core Specifications
PropertySpecification
IUPAC Name 3,5-Dibromopyridine-4-sulfonyl fluoride
CAS Number 2355247-72-0
Molecular Formula C₅H₂Br₂FNO₂S
Molecular Weight 318.95 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF; Low solubility in water.[1][2]
Stability Hydrolytically stable in neutral aqueous buffer (pH 7.[1]4) for >24h; Reactive at pH >8.5.
Structural Logic & Reactivity Profile

The reactivity of 3,5-dibromopyridine-4-sulfonyl fluoride is defined by two competing electronic and steric factors:

  • Electronic Activation (Inductive Effect): The pyridine nitrogen (electron-deficient) and the two bromine atoms (electronegative) exert a strong inductive pull (

    
     effect), making the sulfur center highly electrophilic compared to phenyl analogs.
    
  • Steric Gating (Ortho-Effect): The bulky bromine atoms at positions 3 and 5 create a "steric corridor" around the sulfonyl fluoride group.[1] This prevents non-specific reaction with abundant, solvent-exposed nucleophiles (like glutathione) while permitting reaction with nucleophiles in confined protein pockets where proximity drives the reaction.[1]

G cluster_0 Structural Features Node1 Pyridine Core (Electron Deficient) Node4 High Electrophilicity (Reactive Sulfur) Node1->Node4 Activates Node2 3,5-Dibromo Substituents (Steric Bulk + Inductive w/d) Node2->Node4 Activates (-I) Node5 Steric Gating (Selectivity) Node2->Node5 Blocks (+Steric) Node3 4-Sulfonyl Fluoride (SuFEx Warhead) Node6 Target Application: Site-Specific Protein Labeling Node3->Node6 Covalent Bond Node4->Node6 Node5->Node6 Ensures Specificity

Figure 1: Structure-Activity Relationship (SAR) logic of the 3,5-dibromopyridine scaffold.

Synthetic Methodologies

There are two primary routes to synthesize 3,5-dibromopyridine-4-sulfonyl fluoride. Route A is preferred for scale-up due to lower cost, while Route B is ideal for late-stage functionalization of diverse pyridine scaffolds.[1]

Route A: Oxidative Chlorination of Thiols (Scale-Up Preferred)

This method utilizes the commercially available 3,5-dibromopyridin-4-amine or 3,5-dibromo-4-chloropyridine as precursors to generate the thiol, which is then oxidized.[1]

Step-by-Step Protocol:

  • Thiol Formation:

    • React 3,5-dibromo-4-chloropyridine with thiourea (1.2 equiv) in ethanol at reflux for 4 hours.

    • Hydrolyze the isothiouronium salt with aqueous NaOH to yield 3,5-dibromopyridine-4-thiol.[1]

  • Oxidative Chlorination:

    • Suspend the thiol (10 mmol) in CH₂Cl₂/H₂O (1:1 v/v) at 0°C.

    • Add NaOCl (bleach) (3.5 equiv) dropwise while maintaining temperature <5°C. The thiol is oxidized to the sulfonyl chloride (in situ).

  • Fluoride Exchange (The "One-Pot" Finish):

    • Immediately add KHF₂ (saturated aqueous solution, 5 equiv) to the reaction mixture.

    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Hexanes/EtOAc (usually no column chromatography needed).[1]

Route B: Pd-Catalyzed Sulfinylation (High-Throughput)

This modern approach uses the DABSO reagent (a solid SO₂ surrogate) to convert aryl iodides directly to sulfonyl fluorides. Note: This requires 3,5-dibromo-4-iodopyridine to ensure chemoselectivity (C-I reacts faster than C-Br).[1]

  • Reagents: 3,5-Dibromo-4-iodopyridine (1 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), CataCXium A (7.5 mol%), Et₃N (3 equiv), i-PrOH.

  • Reaction: Heat at 75°C for 16h to form the sulfinate intermediate.

  • Fluorination: Cool to RT, add NFSI (N-fluorobenzenesulfonimide) or Selectfluor (1.5 equiv).[1] Stir for 2h.

  • Yield: Typically 50–70%.[1]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "Covalent Fragment" with built-in growth vectors.[1]

  • Warhead: The -SO₂F group screens for nucleophilic residues (Tyr, Lys, His, Ser) in the target protein.

  • Growth Vectors: The two bromine atoms allow for rapid library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings after a hit is identified (or to create a library before screening).[1]

Workflow:

  • Screen: Incubate protein with 3,5-dibromopyridine-4-sulfonyl fluoride (50 µM).

  • Detect: Use Intact Protein Mass Spectrometry to detect a +299 Da mass shift (loss of HF).

  • Elaborate: If a hit is found, synthesize analogs by replacing the Br atoms with aryl/heteroaryl groups to improve affinity.

Activity-Based Protein Profiling (ABPP)

Due to the "steric gating," this probe is less promiscuous than standard probes like FP-biotin.[1] It is ideal for mapping cryptic pockets where a nucleophile is positioned deep within a sterically constrained site.[1]

Protocol: Protein Labeling Assay

  • Preparation: Dilute the compound to 100X stock in DMSO.

  • Incubation: Add 1 µL stock to 99 µL proteome (1 mg/mL) in PBS (pH 7.4). Final conc: 50–100 µM.[1]

  • Time: Incubate for 1 hour at 37°C.

  • Quench: Add 4X Laemmli buffer (containing reactive thiols to quench excess probe) and boil.

  • Analysis: Gel electrophoresis or tryptic digest followed by LC-MS/MS.

Safety & Handling

  • Toxicity: Sulfonyl fluorides are covalent inhibitors of serine hydrolases (e.g., Acetylcholinesterase). Handle with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use only in a fume hood.

  • Decontamination: Spills should be treated with a solution of 1M NaOH or 5% aqueous ammonia to hydrolyze the sulfonyl fluoride to the non-toxic sulfonate.

References

  • SuFEx Chemistry Foundation: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53, 9430–9448. Link

  • Synthesis via Thiol Oxidation: Wright, S. W., & Hallstrom, K. N.[3] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 2006 , 71(3), 1080–1084.[3] Link

  • Pd-Catalyzed Synthesis: Deeming, A. S., et al. "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides."[1] Chemical Science, 2017 , 8, 6594–6599. Link

  • Covalent Fragments: Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015 , 6, 2650–2659. Link

  • Compound Registry: CAS Common Chemistry.[1] "3,5-Dibromopyridine-4-sulfonyl fluoride (CAS 2355247-72-0)."[1] Link

Sources

A Technical Guide to the Electrophilicity and Application of 3,5-Dibromo Substituted Sulfonyl Fluorides in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery has created a demand for electrophilic warheads with tunable reactivity and broad target scope. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, capable of reacting with a range of nucleophilic amino acid residues beyond the canonical cysteine. This guide provides an in-depth analysis of 3,5-dibromo substituted aryl sulfonyl fluorides, a specific scaffold where electronic effects are leveraged to enhance electrophilicity. We will explore the underlying principles of reactivity modulation, provide detailed protocols for synthesis and kinetic characterization, and discuss their strategic application in the development of potent and selective covalent probes and inhibitors. This document is intended for researchers, medicinal chemists, and chemical biologists engaged in the design and application of covalent therapeutics.

The Strategic Imperative for Tunable Electrophiles in Covalent Drug Discovery

The principle of covalent inhibition, once associated with concerns of off-target reactivity, has undergone a renaissance.[1] Modern covalent drugs leverage a two-step mechanism: initial, high-affinity reversible binding to the target protein, followed by the formation of a permanent covalent bond with a proximal nucleophilic residue.[2][3] This approach can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][4]

Historically, the field has been dominated by warheads targeting cysteine, the most intrinsically nucleophilic amino acid.[5] However, the realization that many compelling drug targets lack a suitably positioned cysteine has driven the development of new electrophilic moieties capable of engaging other residues like lysine, tyrosine, histidine, and serine.[6][7][8] This expansion of the "targetable proteome" necessitates a sophisticated toolkit of warheads whose reactivity can be precisely controlled—potent enough to react with the intended residue within the binding pocket, yet stable enough to avoid non-specific reactions in the complex biological milieu.[2]

Sulfonyl Fluorides: A Privileged Warhead Class

Aryl sulfonyl fluorides (Ar-SO₂F) have become a cornerstone of modern covalent probe design.[9][10] Their utility is rooted in a unique balance of stability and "tunable" reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and reduction, making them compatible with a wide range of synthetic and biological conditions.[11]

This stability is, however, a prelude to potent, context-dependent reactivity. The electrophilicity of the sulfur(VI) center can be unmasked within the microenvironment of a protein's binding site, leading to a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).[7][9][12] This reaction involves the displacement of the fluoride ion by a protein nucleophile, forming a stable sulfonamide or sulfonate ester linkage.[9][13] The ability of sulfonyl fluorides to covalently modify a diverse set of nucleophilic residues—including serine, threonine, lysine, tyrosine, and histidine—makes them exceptionally versatile tools for chemical biology and drug discovery.[9][10]

Caption: General mechanism of SuFEx with a lysine residue.

Enhancing Electrophilicity: The Role of 3,5-Dibromo Substitution

The reactivity of an aryl sulfonyl fluoride is dictated by the electronic properties of the aryl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom by pulling electron density away, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. This principle allows for the rational design of probes with tailored reactivity profiles.[9][13]

The 3,5-dibromo substitution pattern is a strategic choice for significantly increasing the electrophilicity of the sulfonyl fluoride warhead. Bromine atoms exert a powerful electron-withdrawing inductive effect (-I effect) due to their high electronegativity. By placing two bromine atoms in the meta positions relative to the sulfonyl fluoride group, their inductive effects are additive and strongly influence the sulfur center without significant counteracting resonance effects. This results in a highly activated, or "hot," electrophile poised for rapid reaction with protein nucleophiles.

This enhanced reactivity can be critical for targeting less nucleophilic residues or for achieving rapid covalent modification where target residence time is short. However, this increased reactivity must be balanced against potential off-target effects and overall stability, a key consideration in the drug development process.[14]

Synthesis and Characterization

The inert nature of the sulfonyl fluoride moiety relative to other sulfonyl halides allows for its incorporation early in a synthetic sequence, a significant advantage in multistep syntheses.[15]

Experimental Protocol: Synthesis of 3,5-Dibromobenzenesulfonyl Fluoride

This protocol describes a common method for the synthesis of aryl sulfonyl fluorides from the corresponding aniline via a Sandmeyer-type reaction.

Materials:

  • 3,5-Dibromoaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Copper(I) chloride (CuCl)

  • Potassium fluoride (KF) or Selectfluor®

  • Ethyl acetate, Dichloromethane, Brine, Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Suspend 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, catalyzed by a small amount of CuCl.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases. This forms the intermediate 3,5-dibromobenzenesulfonyl chloride.

  • Fluorination:

    • Extract the sulfonyl chloride into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • To the solution of the crude sulfonyl chloride, add a fluorinating agent such as aqueous potassium fluoride (excess) with a phase-transfer catalyst, or an organic-soluble source like Selectfluor®.

    • Stir vigorously at room temperature overnight.

  • Workup and Purification:

    • Wash the reaction mixture with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure 3,5-dibromobenzenesulfonyl fluoride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start 3,5-Dibromoaniline Diazotization Diazotization (NaNO₂, HCl, 0°C) Start->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Sulfonylation Sandmeyer Reaction (SO₂, CuCl) Diazonium->Sulfonylation SulfonylChloride 3,5-Dibromobenzenesulfonyl Chloride Sulfonylation->SulfonylChloride Fluorination Halogen Exchange (KF or Selectfluor) SulfonylChloride->Fluorination Purification Purification (Chromatography) Fluorination->Purification Product 3,5-Dibromobenzenesulfonyl Fluoride Purification->Product

Caption: Synthetic workflow for 3,5-dibromobenzenesulfonyl fluoride.

Quantitative Assessment of Reactivity and Stability

To effectively deploy a warhead in drug design, its reactivity and stability must be quantitatively understood. This involves kinetic analysis against target nucleophiles and assessment of stability under relevant physiological conditions.[13]

Protocol: Pseudo-First-Order Kinetic Analysis

This protocol measures the rate of reaction between the sulfonyl fluoride and a model nucleophile.

Materials:

  • 3,5-Dibromobenzenesulfonyl fluoride (test compound)

  • Unsubstituted benzenesulfonyl fluoride (control compound)

  • N-α-Acetyl-L-lysine or N-Acetyl-L-tyrosine (model nucleophile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or DMSO (for stock solutions)

  • HPLC system with a C18 column

Procedure:

  • Preparation: Prepare stock solutions of the sulfonyl fluorides (e.g., 10 mM in ACN) and the nucleophile (e.g., 50 mM in PBS).

  • Reaction Initiation: To a vial containing the nucleophile solution in PBS (e.g., 1 mM final concentration, a large excess), add a small volume of the sulfonyl fluoride stock solution to achieve a final concentration of ~50-100 µM. Start a timer immediately.

  • Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting into a vial containing a mobile phase-like solution (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • HPLC Analysis: Analyze each quenched time point by reverse-phase HPLC, monitoring the disappearance of the sulfonyl fluoride starting material peak area at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Plot the natural logarithm of the remaining sulfonyl fluoride peak area versus time. The negative of the slope of this line gives the observed rate constant (k_obs).

Data Presentation: Comparative Reactivity

The data below illustrates the expected outcome from a kinetic experiment, showcasing the activating effect of the 3,5-dibromo substitution compared to an unsubstituted analog.

CompoundSubstituentNucleophile (1 mM)k_obs (s⁻¹)Relative Reactivity
1 HN-Ac-Lysine1.2 x 10⁻⁴1.0
2 3,5-di-BrN-Ac-Lysine9.8 x 10⁻⁴8.2x
1 HN-Ac-Tyrosine0.8 x 10⁻⁴1.0
2 3,5-di-BrN-Ac-Tyrosine7.1 x 10⁻⁴8.9x

Data are hypothetical and for illustrative purposes.

Stability Assessment

A crucial self-validating step is to ensure the compound is stable in the assay buffer in the absence of the nucleophile. This is done by running a parallel experiment as described in 5.1 but without adding the N-acetyl amino acid. The peak area of the sulfonyl fluoride should remain constant over the course of the experiment, confirming that consumption is due to reaction, not degradation.[13][14]

Application in Targeted Covalent Inhibitor Design

The ultimate goal is to append the 3,5-dibromo substituted sulfonyl fluoride warhead to a high-affinity ligand (or "recognition motif") that directs it to the desired protein target.

TCI_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Enzyme (E) EI_complex Non-covalent Complex (E·I) E->EI_complex I Inhibitor (I) {Ligand-SO₂F} I->EI_complex I:e->EI_complex:w EI_complex:w->E:e EI_complex_2 Non-covalent Complex (E·I) EI_complex->EI_complex_2 Proximity-driven reaction k_on kon k_off koff EI_covalent Covalent Adduct (E-I) EI_complex_2->EI_covalent k_inact kinact

Caption: Two-step kinetic model for a targeted covalent inhibitor.

The workflow for developing such a probe involves:

  • Target Identification: Identify a protein of interest with a potentially targetable nucleophilic residue (Lys, Tyr, etc.) in or near a ligandable pocket.

  • Ligand Discovery: Develop or identify a non-covalent ligand that binds to the target with sufficient affinity and selectivity.

  • Warhead Installation: Synthetically append the 3,5-dibromobenzenesulfonyl fluoride moiety to the ligand at a vector that positions the electrophile for reaction with the target nucleophile.

  • Biochemical Validation: Confirm covalent modification of the target protein using techniques like mass spectrometry.

  • Cellular and In Vivo Studies: Assess target engagement, efficacy, and selectivity in more complex biological systems.

The enhanced reactivity of the 3,5-dibromo scaffold makes it particularly suitable for situations where the targeted nucleophile is less reactive or where rapid, irreversible inhibition is desired.

Conclusion

The 3,5-dibromo substituted sulfonyl fluoride is a powerful electrophilic warhead for covalent probe and inhibitor design. By leveraging the strong inductive effects of two bromine atoms, its reactivity is significantly enhanced compared to simpler aryl sulfonyl fluorides. This guide has outlined the chemical principles behind this activation, provided actionable protocols for its synthesis and kinetic evaluation, and framed its application within the broader context of modern drug discovery. As the field continues to move beyond cysteine, the rational design of such tunable, highly electrophilic warheads will be paramount to successfully targeting the expanding landscape of the druggable proteome.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry, University of Toronto.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts.
  • Electrophilic warheads in covalent drug discovery: an overview. CoLab.
  • Characterising covalent warhead reactivity. PMC, NIH.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. MDPI.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • SuFEx: Sulfonyl Fluorides that Particip
  • Sulfonyl fluoride synthesis by fluorosulfon
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.

Sources

Mechanism of Sulfur-Fluoride Exchange (SuFEx) with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, Sulfur-Fluoride Exchange (SuFEx) has evolved from a "click chemistry" curiosity to a pivotal tool for covalent inhibition and late-stage functionalization.[1] While phenyl-based SuFEx is well-documented, pyridine derivatives represent a frontier of higher complexity and utility. The pyridine nitrogen introduces unique electronic perturbations—acting as both an inductive activator and a potential catalytic base—that fundamentally alter the stability-reactivity profile of the S(VI)-F bond.

This guide details the mechanistic underpinnings of deploying pyridine-based sulfonyl fluorides. It distinguishes between the 2-position lability (exploited for deoxyfluorination reagents like PyFluor) and the 3-/4-position stability (utilized for robust connective pharmacophores), providing actionable protocols for their synthesis and coupling.

The Pyridine Scaffold: Electronic Modulation of the S(VI)-F Bond

The success of SuFEx relies on the "sleeping beauty" phenomenon: the S-F bond is thermodynamically stable and kinetically inert until "woken up" by a specific Lewis base or proton environment. Incorporating a pyridine ring changes this dynamic via two primary effects:

  • Inductive Activation (-I Effect): The electronegative nitrogen atom pulls electron density from the ring, making the sulfur center more electrophilic compared to a standard phenyl ring.

    • Consequence: Pyridine-sulfonyl fluorides are generally more reactive toward nucleophiles than their phenyl counterparts.

  • Positional Sensitivity (The 2-Position Anomaly):

    • 3- and 4-Pyridinesulfonyl Fluorides: Behave as stable SuFEx connectors suitable for permanent drug linkages.

    • 2-Pyridinesulfonyl Fluoride: The proximity of the nitrogen lone pair to the sulfur center destabilizes the bond, often facilitating S-O or S-N cleavage or acting as a leaving group entirely (as seen in the PyFluor reagent for deoxyfluorination).

Comparative Reactivity Data
ParameterPhenyl-SO₂F3-Pyridyl-SO₂F2-Pyridyl-SO₂F
Hammett Constant (

)
0.00 (Ref)+0.25 (approx)N/A (Ortho effect)
Hydrolytic Stability High (pH 2-10)HighModerate (Hydrolyzes to sulfonic acid)
Primary Application Stable LinkerStable Linker (Polar)Deoxyfluorination Reagent
Activation Energy HighModerateLow

Mechanistic Pathways

Pathway A: Silicon-Mediated Exchange (The "Sharpless" Standard)

This is the most reliable method for coupling pyridine sulfonyl fluorides with phenols or alcohols. It utilizes a silyl ether (Ar-O-TMS) rather than a free alcohol to prevent proton-mediated side reactions.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.[2][3][4]

  • Mechanism: The base activates the silyl ether, forming a hypervalent silicon species that delivers the nucleophile to the sulfur center.

SuFEx_Mechanism Start Pyridine-SO2F (Electrophile) TS S(VI) Transition State Start->TS Silyl Ar-O-TMS (Nucleophile) Inter [Pentacoordinate Silicon Intermediate] Silyl->Inter Base Activation Cat DBU/BEMP (Catalyst) Cat->Inter Inter->TS Nucleophilic Attack Prod Pyridine-SO2-O-Ar (Sulfonate Linkage) TS->Prod Elimination Byprod TMS-F (Gas/Volatile) TS->Byprod Driving Force (Si-F Bond Energy)

Figure 1: Silicon-mediated SuFEx mechanism highlighting the thermodynamic driving force of Si-F bond formation (approx. 130 kcal/mol).

Pathway B: The "PyFluor" Pathway (Deoxyfluorination)

Note: This mechanism applies specifically to 2-pyridinesulfonyl fluoride when used as a reagent, not a linker. When the sulfonyl group is at the 2-position, the pyridine nitrogen can stabilize the transition state for nucleophilic attack on the sulfur, releasing the fluoride ion to attack a carbocation or activated alcohol. This effectively replaces an -OH with an -F.

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinesulfonyl Fluoride

Direct synthesis from the thiol is preferred over the sulfonyl chloride route due to the instability of pyridine sulfonyl chlorides.

Reagents:

  • 3-Mercaptopyridine (1.0 equiv)

  • Potassium Bifluoride (KHF₂, 4.0 equiv)

  • Acetonitrile/Water (1:1 v/v)

  • Chlorine source (Trichloroisocyanuric acid or bleach) or Electrochemical oxidation.

Step-by-Step:

  • Preparation: Dissolve 3-mercaptopyridine (5 mmol) in MeCN/H₂O (20 mL).

  • Fluoride Source: Add KHF₂ (20 mmol) and cool to 0°C.

  • Oxidation: Slowly add the oxidant (e.g., TCCA) while maintaining temperature <10°C. Insight: Rapid oxidation prevents the formation of the disulfide dimer.

  • Extraction: Dilute with EtOAc, wash with brine. The 3-pyridinesulfonyl fluoride is stable and can be purified via silica gel chromatography (Hexane/EtOAc).

Protocol 2: SuFEx Coupling (Formation of Pyridyl Sulfonate)

Targeting a covalent dock with a tyrosine-like phenol.

Reagents:

  • 3-Pyridinesulfonyl fluoride (1.0 equiv)

  • Aryl silyl ether (1.1 equiv) [Prepared via HMDS + Phenol]

  • DBU (10-20 mol%)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry reaction vessel; purge with Argon.

  • Mixing: Dissolve the sulfonyl fluoride and aryl silyl ether in MeCN (0.2 M).

  • Catalysis: Add DBU dropwise.

  • Monitoring: Monitor by TLC or LCMS. Expectation: Reaction completes in <30 mins due to the activating effect of the pyridine ring.

  • Workup: Concentrate in vacuo. Flash chromatography is usually sufficient. Note: The TMS-F byproduct is volatile and removes itself.[4]

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Yield (2-Pyridine) Hydrolysis/InstabilitySwitch to 3- or 4-isomer if the position isn't pharmacologically critical. If 2-pos is required, use strictly anhydrous conditions and avoid aqueous workup.
No Reaction Catalyst PoisoningPyridine nitrogen may coordinate with Lewis acidic catalysts. Increase DBU loading or switch to BEMP (a non-nucleophilic phosphazene base).
Side Products Sulfonyl Chloride ContaminationIf synthesizing the fluoride from chloride, ensure complete conversion. Residual chloride reacts faster and hydrolyzes easier.
The "BEMP" Advantage

For sterically hindered pyridine derivatives, DBU may fail. BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a stronger, non-nucleophilic base that prevents the formation of N-sulfonylated catalyst intermediates.

Optimization_Flow Start Select Pyridine-SO2F CheckPos Is it 2-Substituted? Start->CheckPos Warning High Instability Risk Use as Reagent (PyFluor) CheckPos->Warning Yes Proceed Proceed to Coupling CheckPos->Proceed No (3- or 4-) Coupling Attempt DBU Catalysis Proceed->Coupling Result Conversion > 90%? Coupling->Result Success Isolate Product Result->Success Yes Fail Switch to BEMP (Steric/Coordination Issue) Result->Fail No

Figure 2: Decision matrix for selecting reagents and troubleshooting coupling reactions.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition.[5][6] [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[7] Journal of the American Chemical Society. [Link][7]

  • Smedley, C. J., et al. (2018). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of Polysulfates and Polysulfonates. Macromolecules. [Link]

  • Leny, J., & Qin, H. L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.[8][9] Chinese Chemical Letters.[5] [Link]

  • Baranczak, A., et al. (2017). Fluorosulfates as Pharmacophores: Application to Covalent Inhibition. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3,5-Dibromopyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of 3,5-Dibromopyridine-4-sulfonyl Fluoride in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents with applications ranging from antibacterials to anticancer and anti-inflammatory drugs.[1] Traditionally, the synthesis of sulfonamides relies on the reaction of primary or secondary amines with sulfonyl chlorides.[1][2] However, the high reactivity and hydrolytic instability of sulfonyl chlorides can lead to challenges in handling, storage, and selectivity, particularly in the context of complex, multi-functionalized molecules.[3][4]

Sulfonyl fluorides have emerged as highly attractive alternatives to their chloride counterparts. The inherent strength of the sulfur-fluorine bond renders them significantly more stable to hydrolysis and storage, yet they retain a "tunable" reactivity that can be unleashed under specific conditions for the efficient formation of sulfonamides.[4] This balance of stability and reactivity makes them ideal reagents for late-stage functionalization in drug development programs.[5][6]

This document provides a detailed protocol and technical guidance for the use of 3,5-Dibromopyridine-4-sulfonyl fluoride , a highly functionalized and electron-deficient heteroaromatic sulfonyl fluoride, for the synthesis of novel sulfonamides. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of two bromine atoms offers valuable vectors for further chemical modification, such as cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

Reagent Profile and Mechanistic Considerations

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur atom. In the case of 3,5-Dibromopyridine-4-sulfonyl fluoride , the electronic properties of the heteroaromatic ring system are paramount. The pyridine nitrogen atom is inherently electron-withdrawing, and this effect is significantly amplified by the presence of two bromine atoms at the 3 and 5 positions. This pronounced electron-deficient nature activates the sulfonyl fluoride group towards nucleophilic attack.

Consequently, it is anticipated that 3,5-Dibromopyridine-4-sulfonyl fluoride will react readily with primary and secondary amines, potentially under milder conditions than those required for less activated aryl or alkyl sulfonyl fluorides. While many sulfonyl fluoride-amine couplings benefit from Lewis acid catalysis (e.g., using Ca(NTf₂)₂) to enhance the electrophilicity of the sulfur center, such activation may not be necessary for this highly reactive substrate.[7][8][9] The reaction is expected to proceed via a direct nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a fluoride ion, as depicted in the mechanistic diagram below.

Proposed Reaction Mechanism

Caption: Nucleophilic attack of the amine on the electrophilic sulfur center.

Experimental Protocol: Synthesis of N-Benzyl-3,5-dibromopyridine-4-sulfonamide

This protocol details a representative procedure for the reaction between 3,5-Dibromopyridine-4-sulfonyl fluoride and benzylamine. This procedure is designed to be a starting point and may require optimization for other amines.

Materials and Reagents
ReagentGradeSupplierNotes
3,5-Dibromopyridine-4-sulfonyl fluorideSynthesis GradeIn-house*Handle in a well-ventilated fume hood. Assumed to be synthesized from the corresponding sulfonyl chloride.
Benzylamine≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-AldrichUsed as a base to scavenge the HF byproduct.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeFisher ChemicalFor aqueous workup.
Brine (Saturated aqueous NaCl)Reagent GradeFisher ChemicalFor aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWR ChemicalsFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Ethyl AcetateHPLC GradeFisher ChemicalEluent for chromatography.
HexanesHPLC GradeFisher ChemicalEluent for chromatography.

*Note: 3,5-Dibromopyridine-4-sulfonyl fluoride is not a widely stocked commercial reagent. It is typically prepared from the corresponding sulfonyl chloride via a halide exchange reaction with a fluoride source like KF or KHF₂.[7][8][10]

Step-by-Step Methodology
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-Dibromopyridine-4-sulfonyl fluoride (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Amine and Base: In a separate vial, dissolve benzylamine (1.1 mmol, 1.1 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (5 mL).

  • Reaction Initiation: Add the amine/base solution dropwise to the stirred solution of the sulfonyl fluoride at room temperature over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl fluoride is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding deionized water (15 mL).

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3,5-dibromopyridine-4-sulfonamide.

Workflow Visualization

Sulfonamide Synthesis Workflow start Dissolve Sulfonyl Fluoride in Anhydrous DCM add_amine Add Solution of Amine and Et3N Dropwise start->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Quench with Water react->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Isolate Pure Sulfonamide Product purify->product

Sources

Application Note: Precision SuFEx Protocols for 3,5-Dibromopyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Reactivity Profile[1]

The Challenge of the 3,5-Dibromo Motif

3,5-Dibromopyridine-4-sulfonyl fluoride represents a specialized class of "SuFExable" hubs used in medicinal chemistry to generate distinct pyridine-core sulfonamides. While Sulfur-Fluoride Exchange (SuFEx) is generally characterized by high efficiency and click-chemistry attributes, this specific substrate presents a unique dichotomy of reactivity:

  • Electronic Activation (Favorable): The pyridine ring is electron-deficient, and the two bromine atoms at positions 3 and 5 exert a strong inductive effect (-I), making the sulfur(VI) center highly electrophilic.

  • Steric Congestion (Unfavorable): The bulky bromine atoms ortho to the sulfonyl group create a significant steric blockade ("The Ortho Effect"). This inhibits the approach of nucleophiles, particularly secondary or branched primary amines, rendering standard mild SuFEx conditions sluggish or ineffective.

Strategic Implication: Unlike simple benzenesulfonyl fluorides which react readily with amines using mild bases (e.g., TEA), 3,5-dibromopyridine-4-sulfonyl fluoride often requires catalytic activation or specific solvent effects to overcome the steric energy barrier without triggering side reactions (such as nucleophilic aromatic substitution,


, at the C4 position).
Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The amine nucleophile attacks the sulfur, forming a pentacoordinate transition state. The fluoride ion is then expelled. In this specific molecule, the transition state is destabilized by the steric clash with the C3/C5 bromines.

ReactionMechanism Substrate 3,5-Dibromopyridine -4-sulfonyl fluoride TS Pentacoordinate Transition State (Sterically Crowded) Substrate->TS + Amine Amine Amine (R-NH2) Amine->TS Product Sulfonamide Product TS->Product SideProduct HF / Fluoride Salt TS->SideProduct Catalyst Catalyst (Ca(NTf2)2 or DBU) Catalyst->TS Lowers Activation Energy

Figure 1: Reaction pathway highlighting the steric bottleneck at the transition state which necessitates catalytic intervention.

Part 2: Experimental Protocols

Method A: Calcium-Catalyzed Activation (Recommended)

Best for: Secondary amines, anilines, and sterically hindered primary amines.

This protocol utilizes Calcium Triflimide [Ca(NTf2)2] and DABCO, a system developed by the Ball Lab, which is superior for activating hindered sulfonyl fluorides where standard bases fail.

Reagents:

  • Substrate: 3,5-Dibromopyridine-4-sulfonyl fluoride (1.0 equiv)[1]

  • Amine: 1.2 equiv

  • Catalyst: Ca(NTf2)2 (5-10 mol%)

  • Base/Co-catalyst: DABCO (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) [0.2 M]

Step-by-Step Protocol:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the amine (1.2 equiv) and DABCO (1.2 equiv) in anhydrous MeCN.

  • Activation: Add Ca(NTf2)2 (0.05 equiv). Stir for 5 minutes at room temperature to form the active catalytic complex.

  • Addition: Add 3,5-Dibromopyridine-4-sulfonyl fluoride (1.0 equiv) either as a solid or dissolved in a minimum amount of MeCN.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by LC-MS at 1 hour. Due to the 3,5-dibromo steric block, reaction times may extend to 4-12 hours (compared to <30 min for unhindered analogs).

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO and unreacted amine), then brine. Dry over Na2SO4 and concentrate.

Method B: DBU-Accelerated High-Basicity Protocol

Best for: Unreactive amines or when metal-free conditions are required.

Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can drive the reaction by deprotonating the amine more effectively and potentially activating the sulfonyl fluoride via a hypervalent silicon intermediate if silyl additives are used, or simply through general base catalysis.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.5 equiv[2]

  • Base: DBU (2.0 equiv)

  • Solvent: DCM or THF [0.2 M]

Step-by-Step Protocol:

  • Dissolve the sulfonyl fluoride in DCM.

  • Add the amine.

  • Add DBU dropwise at 0°C (to prevent potential

    
     side reactions at the pyridine 4-position).
    
  • Allow to warm to room temperature.

  • Optimization: If conversion is <50% after 6 hours, heat to 40°C.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library generation.

Protocol:

  • Combine Substrate (1.0 equiv), Amine (2.0 equiv), and DIPEA (3.0 equiv) in MeCN.

  • Irradiate at 80°C for 20 minutes.

  • Note: The thermal energy helps overcome the steric barrier of the bromine atoms.

Part 3: Data & Optimization Guide

Comparative Efficiency Table

The following table summarizes expected performance based on general SuFEx reactivity trends for hindered heteroaryl substrates.

ConditionBase/CatalystTempTimeExpected YieldSuitability
Standard TEA (3.0 eq)RT24 hLow (<40%)Only for small, primary amines (e.g., Methylamine).
Ball Conditions Ca(NTf2)2 / DABCORT4 hHigh (>85%)Universal standard for this substrate.
Strong Base DBU (2.0 eq)40°C6 hMod-High (70%)Good, but risk of side reactions (hydrolysis).
Microwave DIPEA80°C20 minHigh (80-90%)Ideal for library synthesis; requires thermal stability.
Troubleshooting & Decision Tree

OptimizationTree Start Start: 3,5-Dibromo-Py-SO2F + Amine CheckAmine Is Amine Primary and Unhindered? Start->CheckAmine MethodA Use Method A (Standard) TEA/DIPEA in MeCN CheckAmine->MethodA Yes MethodB Switch to Method B Ca(NTf2)2 / DABCO CheckAmine->MethodB No (Secondary/Aniline) CheckYield Yield > 80%? MethodA->CheckYield Success Isolate Product CheckYield->Success Yes CheckYield->MethodB No CheckYield2 Yield > 80%? MethodB->CheckYield2 CheckYield2->Success Yes MethodC Switch to Method C Microwave (80°C) or DBU CheckYield2->MethodC No

Figure 2: Optimization workflow for maximizing yield with sterically hindered amines.

Part 4: Safety & Handling

  • Fluoride Release: SuFEx releases fluoride ions. While generally handled as HF salts (e.g., TEA·HF), ensure reactions are performed in glass vials compatible with mild fluoride exposure or use plasticware if HF generation is significant (rare in basic conditions).

  • Pyridine Toxicity: Halogenated pyridines can be skin irritants and potentially genotoxic. Handle in a fume hood.

  • Moisture Sensitivity: While sulfonyl fluorides are more stable than chlorides, the 3,5-dibromo derivative should be stored under inert atmosphere to prevent slow hydrolysis to the sulfonic acid.

References

  • Original SuFEx Methodology: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3][4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Calcium Catalysis for Hindered Substrates: Mahapatra, S., Woroch, C. P., Butler, T. W., et al. (2020).[8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[8] Organic Letters, 22(11), 4389–4394. [Link]

  • General SuFEx Protocol Guide: Mukherjee, P., Woroch, C. P., Cleary, L., et al. (2018).[9] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[9][8] Organic Letters, 20(13), 3943–3947. [Link]

  • BTMG/HMDS Acceleration (Alternative Catalyst): Barrow, A. S., Smedley, C. J., Zheng, Q., et al. (2017). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758. (Contextual reference for BTMG conditions). [Link]

Sources

Application Note: Harnessing 3,5-Dibromopyridine-4-sulfonyl Fluoride for Proximity-Driven Protein Labeling and Covalent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has profoundly expanded the toolkit for covalent protein modification and chemoproteomics[1]. While traditional covalent inhibitors rely heavily on cysteine-reactive acrylamides, the relative scarcity of targetable cysteine residues limits this approach[2]. Sulfonyl fluorides (-SO₂F) overcome this limitation by acting as "latent electrophiles"—remaining stable in aqueous environments but reacting selectively with nucleophilic residues (Lys, Tyr, His, Ser, Thr) when driven by binding-induced proximity[3].

Among the next generation of SuFEx warheads, 3,5-dibromopyridine-4-sulfonyl fluoride represents a highly sophisticated scaffold. By combining the electron-withdrawing nature of a heteroaromatic ring with the steric shielding of adjacent halogen atoms, this building block offers unparalleled precision for mapping protein binding sites, developing covalent inhibitors, and profiling target engagement[4].

Mechanistic Rationale: The "Shielded Electrophile" Paradigm

As a Senior Application Scientist, I often see researchers struggle with the balance between a probe's reactivity and its selectivity. If a warhead is too reactive, it labels surface proteins indiscriminately; if it is too stable, it fails to capture transient interactions. 3,5-Dibromopyridine-4-sulfonyl fluoride solves this through a dual-mechanism design:

  • Electronic Activation via the Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong inductive and resonance-withdrawing effect, significantly increasing the positive charge on the S(VI) center compared to standard phenyl sulfonyl fluorides[5]. This primes the sulfur atom for nucleophilic attack.

  • Steric Shielding and Conformational Locking: The bulky bromine atoms at the 3 and 5 positions flank the sulfonyl fluoride group. This steric hindrance prevents non-specific hydrolysis by bulk water and blocks random collisions with surface nucleophiles[6].

  • Halogen Bonding in the Pocket: Once the probe enters a hydrophobic protein binding pocket, the bromine atoms can participate in halogen bonding, anchoring the probe and precisely aligning the S-F anti-bonding orbital with a proximal nucleophile (e.g., the deprotonated phenol of a Tyrosine residue)[7].

This creates a self-validating system: the probe cannot react unless it is perfectly seated in a complementary binding pocket, ensuring that any observed labeling is a true proximity-driven event.

Comparative Warhead Profiling

To guide your experimental design, Table 1 summarizes the quantitative and qualitative differences between common SuFEx warheads and the 3,5-dibromopyridine scaffold.

Table 1: Comparative Properties of SuFEx Warheads in Protein Labeling

Warhead ScaffoldAqueous Stability (PBS, pH 7.4)Intrinsic ElectrophilicityPrimary Target ResiduesNon-Specific Labeling Risk
Aliphatic -SO₂F Very High (t₁/₂ > 48h)LowLys, HisVery Low
Phenyl -SO₂F High (t₁/₂ > 24h)ModerateTyr, Lys, HisLow to Moderate
Pyridine -SO₂F Moderate (t₁/₂ ~ 12h)HighTyr, Lys, His, SerModerate
3,5-Dibromopyridine -SO₂F High (Sterically Shielded) Very High (Inductive) Context-dependent Very Low (Pocket-dependent)

Experimental Workflows & Mechanisms

Workflow Overview

The following diagram illustrates the standard chemoproteomic workflow for utilizing this compound in protein labeling.

Workflow A 1. Probe Synthesis (Warhead + Ligand) B 2. Protein Incubation A->B Add to Buffer C 3. Proximity-Driven SuFEx Reaction B->C Pocket Binding D 4. Tryptic Digestion C->D Denature & Alkylate E 5. LC-MS/MS Peptide Mapping D->E Sequence Analysis

Figure 1: Workflow for covalent protein labeling and site identification using SuFEx probes.

Reaction Mechanism

Understanding the transition state is critical for troubleshooting labeling efficiency. The reaction requires specific microenvironmental conditions (often a nearby basic residue) to deprotonate the attacking nucleophile[7].

Mechanism N1 Target Protein + Dibromopyridine Probe N2 Non-Covalent Pre-Complex (Halogen Bonding & Steric Fit) N1->N2 Reversible Binding N3 Microenvironment Activation (Deprotonation of Target Residue) N2->N3 Proximity Effect N4 High-Energy Transition State (S-F Bond Cleavage) N3->N4 Nucleophilic Attack N5 Stable Covalent Adduct (Irreversible Labeling) N4->N5 HF Elimination

Figure 2: Proximity-driven SuFEx mechanism of 3,5-dibromopyridine-4-sulfonyl fluoride in proteins.

Detailed Experimental Protocols

Protocol A: In Vitro Intact Protein Labeling

Objective: To validate covalent engagement and determine labeling stoichiometry.

1. Buffer Preparation (Critical Step):

  • Causality: You must strictly avoid primary amine-containing buffers (e.g., Tris, Glycine) as they will act as competing nucleophiles and quench the sulfonyl fluoride.

  • Action: Prepare 50 mM HEPES or PBS buffer, pH 7.4, containing 150 mM NaCl.

2. Protein Preparation:

  • Dilute the purified recombinant target protein to a final concentration of 2–10 µM in the prepared buffer.

3. Probe Incubation:

  • Prepare a 10 mM stock of the 3,5-dibromopyridine-4-sulfonyl fluoride probe in anhydrous DMSO.

  • Add the probe to the protein solution to achieve a final concentration of 10–50 µM (5–10x molar excess).

  • Causality: Keep the final DMSO concentration

    
     5% (v/v) to prevent protein denaturation, which would destroy the binding pocket required for proximity-driven SuFEx.
    
  • Incubate at room temperature (or 37°C) for 1 to 4 hours.

4. Reaction Quenching & Desalting:

  • Quench the reaction by adding 1 µL of 10% formic acid to lower the pH, protonating nucleophilic residues and halting the SuFEx reaction.

  • Desalt the sample using a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted probe.

5. Intact LC-MS Analysis:

  • Analyze via LC-TOF-MS. Look for a mass shift corresponding to the exact mass of the probe minus 20.00 Da (loss of HF).

Protocol B: Bottom-Up Peptide Mapping (Site Identification)

Objective: To identify the specific amino acid residue modified by the warhead.

1. Denaturation and Reduction:

  • Take 50 µL of the labeled protein from Protocol A (prior to quenching).

  • Add urea to a final concentration of 8 M to fully denature the protein.

  • Add DTT (final concentration 10 mM) and incubate at 37°C for 30 minutes. Note: Sulfonyl fluorides are generally stable to DTT, unlike maleimides.

2. Alkylation:

  • Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to cap free cysteines.

3. Tryptic Digestion:

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration below 2 M (critical for trypsin activity).

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate overnight at 37°C.

4. LC-MS/MS Analysis:

  • Quench with 1% Formic acid, desalt via C18 ZipTips, and analyze via nanoLC-MS/MS.

  • Data Processing: In your proteomics search engine (e.g., MaxQuant, Proteome Discoverer), set a variable modification on Lys, Tyr, His, Ser, and Thr corresponding to the mass of the probe minus HF.

Troubleshooting & Best Practices

  • Low Labeling Efficiency: If intact MS shows poor labeling, the binding pocket may lack a suitably positioned nucleophile, or the local pH is too low to facilitate deprotonation. Consider running the labeling reaction at pH 8.0 to increase the fraction of deprotonated Lys/Tyr residues[7].

  • High Background/Non-Specific Labeling: If multiple additions are observed on intact MS, the probe concentration is too high, or the protein is partially unfolded. Reduce the probe ratio to 1:1 or 2:1 and ensure the protein is properly folded using thermal shift assays prior to incubation.

  • Loss of Signal During Digestion: The covalent sulfonimidate or sulfonate ester bonds formed by SuFEx are highly stable[8]; however, extreme basic conditions during sample prep should be avoided to prevent slow hydrolysis of the adduct.

References

  • 1. Enamine. 2.3. PNAS.

  • 7. RSC. 4.2. NIH PMC. 5.8. Thieme-Connect. 6.6. Benchchem.

Sources

Synthesis of fluorosulfates from 3,5-Dibromopyridine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Aryl Fluorosulfates: The Case of 3,5-Dibromopyridine-4-fluorosulfate

Introduction: The Rise of Fluorosulfates in Modern Drug Discovery

In the landscape of chemical biology and drug development, the quest for molecular tools that offer both stability and precisely controlled reactivity is paramount. Aryl fluorosulfates have emerged as a privileged class of compounds, finding widespread utility as covalent probes for mapping protein interactions and as warheads in targeted covalent inhibitors.[1][2][3] Their unique balance of stability in biological media and context-dependent reactivity with nucleophilic amino acid residues—such as tyrosine, lysine, and serine—makes them exceptionally powerful tools.[4][5]

The synthesis of these valuable motifs is primarily achieved through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" transformation pioneered by K. Barry Sharpless and his colleagues.[6] This reaction class is celebrated for its efficiency, modularity, and operational simplicity.[7]

This application note provides a detailed guide to the synthesis of aryl fluorosulfates, using the preparation of 3,5-Dibromopyridine-4-fluorosulfate as a representative example. It is important to clarify a key chemical principle: aryl fluorosulfates (Ar-O-SO₂F) are synthesized from their corresponding phenols or hydroxyl-substituted aromatics (Ar-OH). The user-specified starting material, 3,5-Dibromopyridine-4-sulfonyl fluoride (Ar-SO₂F), is a related but distinct compound used for creating sulfonamides or as a partner in cross-coupling reactions.[8][9] Therefore, this guide will focus on the scientifically established conversion of 3,5-Dibromo-4-hydroxypyridine to its target fluorosulfate derivative. We will detail two robust protocols: the direct use of sulfuryl fluoride (SO₂F₂) gas and a safer method involving its ex situ generation.

Scientific Rationale and Reaction Mechanism

The core of this synthesis is the reaction between a nucleophilic phenoxide and the electrophilic sulfur center of sulfuryl fluoride (SO₂F₂). The reaction proceeds via a nucleophilic substitution at the sulfur atom.

Causality Behind Experimental Choices:

  • Base Requirement: The phenolic hydroxyl group is not sufficiently nucleophilic to react efficiently with SO₂F₂. A base, typically a tertiary amine like triethylamine (TEA) or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential to deprotonate the phenol.[7] This in situ generation of the highly nucleophilic phenoxide anion is what drives the reaction forward.

  • SO₂F₂ as the Reagent: Sulfuryl fluoride is an ideal reagent for this transformation. It is a gas, which can facilitate reaction setup and removal, and the S(VI) center is sufficiently electrophilic to react with phenoxides. The resulting S-F bond in the fluorosulfate product is significantly more stable to hydrolysis than the corresponding S-Cl bond in a chlorosulfate, a critical feature for biological applications.[4]

  • Anhydrous Conditions: While the SuFEx reaction is generally tolerant of aqueous environments, for the synthesis of the fluorosulfate itself from a phenol, anhydrous conditions are preferred to prevent competitive hydrolysis of the SO₂F₂ and to avoid side reactions.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product phenol 3,5-Dibromo-4-hydroxypyridine (Phenol Precursor) base Base (e.g., TEA, DBU) in Aprotic Solvent phenol->base so2f2 Sulfuryl Fluoride (SO₂F₂) (Fluorosulfurylating Agent) so2f2->base product 3,5-Dibromopyridine-4-fluorosulfate base->product caption Overall Reaction Scheme G cluster_chamberA Chamber A: Gas Generation cluster_chamberB Chamber B: Reaction A_reagents SDI (1.1 equiv) KF (2.2 equiv) SO2F2_gas SO₂F₂ Gas A_reagents->SO2F2_gas Rapid Gas Evolution A_acid TFA (2.2 equiv) in MeCN A_acid->A_reagents Slow Addition B_reagents Phenol (1.0 equiv) Base (1.5 equiv) in Solvent SO2F2_gas->B_reagents Diffusion Product Aryl Fluorosulfate B_reagents->Product Reaction caption Workflow for Ex Situ SO₂F₂ Generation

Sources

Application Notes and Protocols: Covalent Modification of Lysine Residues with 3,5-Dibromopyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The targeted covalent modification of proteins has emerged as a powerful strategy in chemical biology and drug discovery, enabling the development of highly specific probes and potent therapeutic agents.[1] While cysteine has been the most frequently targeted nucleophilic residue, the exploration of electrophiles that react with other amino acids is expanding the landscape of covalent technologies.[2] Sulfonyl fluorides (SFs) have been identified as a privileged class of "warheads" due to their optimal balance of stability in aqueous environments and reactivity towards a range of nucleophilic residues, including serine, threonine, tyrosine, and notably, lysine.[3][4][5] The resulting sulfonamide linkage with lysine is exceptionally stable, making it ideal for irreversible inhibition and robust probe design.[6]

This guide provides a detailed overview and experimental protocols for the use of a specific sulfonyl fluoride reagent, 3,5-Dibromopyridine-4-sulfonyl fluoride (Br₂-Py-SO₂F) , for the covalent modification of lysine residues in proteins. The pyridine scaffold offers a versatile platform for further functionalization, while the dibromo-substitution can influence the reactivity and provide a unique spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this chemistry for applications such as target identification and validation, enzyme inhibition studies, and the development of covalent therapeutics.

Principle and Mechanism of Action

The covalent modification of lysine by 3,5-Dibromopyridine-4-sulfonyl fluoride proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[2] In this mechanism, the nucleophilic epsilon-amino group (ε-NH₂) of a lysine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This reaction is often facilitated by the specific microenvironment of a protein's binding pocket, which can enhance the electrophilicity of the sulfonyl fluoride and stabilize the transition state.[6] The reaction results in the formation of a highly stable sulfonamide bond and the release of a fluoride ion.

The stability of the S-N bond in the resulting sulfonamide is a key advantage, ensuring the irreversibility of the modification under physiological conditions.[6] The reactivity of sulfonyl fluorides is generally lower than that of sulfonyl chlorides, which contributes to their greater stability in aqueous buffers and reduced off-target reactivity.[4]

G cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine (ε-NH₂) CovalentAdduct Stable Covalent Adduct (Sulfonamide bond) Lysine->CovalentAdduct Nucleophilic Attack SulfonylFluoride 3,5-Dibromopyridine- 4-sulfonyl fluoride SulfonylFluoride->CovalentAdduct

Figure 1: Reaction of Lysine with 3,5-Dibromopyridine-4-sulfonyl fluoride.

Experimental Protocols

The following protocols provide a general framework for the covalent labeling of a target protein with 3,5-Dibromopyridine-4-sulfonyl fluoride and subsequent analysis by mass spectrometry. Optimization of reaction conditions, such as incubation time, temperature, and stoichiometry, may be necessary for specific proteins.

Part 1: Reagent Preparation and Storage
  • Reagent Handling: 3,5-Dibromopyridine-4-sulfonyl fluoride is an electrophilic reagent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Stock Solution Preparation:

    • Prepare a 10-100 mM stock solution of 3,5-Dibromopyridine-4-sulfonyl fluoride in anhydrous dimethyl sulfoxide (DMSO).

    • Ensure the DMSO is of high purity and free of water to prevent hydrolysis of the sulfonyl fluoride.

    • Dispense the stock solution into small aliquots to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. When stored properly, the reagent should be stable for several months.

Part 2: In Vitro Protein Labeling

This protocol is designed for the labeling of a purified protein in solution.

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES, phosphate buffer).

  • 10 mM stock solution of 3,5-Dibromopyridine-4-sulfonyl fluoride in DMSO.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5-8.5, 150 mM NaCl).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and high concentrations of nucleophilic additives (e.g., DTT), as these can compete with lysine for reaction with the sulfonyl fluoride. If necessary, perform a buffer exchange into the desired reaction buffer.

    • Adjust the protein concentration to a working range, typically 1-10 µM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the reaction buffer.

    • Add the 3,5-Dibromopyridine-4-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. A 3- to 10-fold molar excess of the reagent over the protein is a good starting point.

    • The final concentration of DMSO in the reaction should be kept low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent with a primary amine, such as Tris, can be added to a final concentration of 50-100 mM.

  • Removal of Excess Reagent:

    • Remove unreacted 3,5-Dibromopyridine-4-sulfonyl fluoride and byproducts by methods such as dialysis, gel filtration (e.g., using a desalting column), or precipitation.

Part 3: Analysis of Modification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for confirming covalent modification and identifying the specific lysine residue(s) that have been labeled.[7]

Procedure:

  • Sample Preparation:

    • The labeled protein sample is denatured, reduced, and alkylated according to standard proteomics protocols.

    • The protein is then digested into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.

G cluster_workflow Experimental Workflow Protein Purified Protein Labeling Covalent Labeling with Br₂-Py-SO₂F Protein->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis

Figure 2: General workflow for covalent labeling and analysis.

Data Analysis and Interpretation

Expected Mass Shift

The covalent modification of a lysine residue with 3,5-Dibromopyridine-4-sulfonyl fluoride results in a specific mass increase. This mass shift is a key signature for identifying modified peptides in the mass spectrometry data.

Modification DetailsMonoisotopic Mass Shift (Da)
Modifying Group C₅H₂⁷⁹Br₂NO₂S
Mass of Added Group 297.8173
Mass of Lost Atom (H) 1.0078
Net Mass Shift +296.8095

Note: Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. The mass shift for the modification containing one ⁷⁹Br and one ⁸¹Br is +298.8075 Da, and for two ⁸¹Br atoms is +300.8054 Da. This isotopic signature provides high confidence in identifying the modification.

Identifying Modified Peptides

The identification of peptides modified with 3,5-Dibromopyridine-4-sulfonyl fluoride is achieved by searching the acquired MS/MS data against a protein sequence database. The search parameters must be configured to include the calculated mass shift as a variable modification on lysine residues.

The fragmentation pattern in the MS/MS spectrum provides the information to pinpoint the exact site of modification. The presence of fragment ions (b- and y-ions) containing the modified lysine residue with the corresponding mass shift confirms the site of adduction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no labeling efficiency Inactive reagentUse a fresh aliquot of the 3,5-Dibromopyridine-4-sulfonyl fluoride stock solution.
Suboptimal reaction conditionsOptimize pH (7.5-8.5), temperature (RT to 37°C), and incubation time (1-4 hours). Increase the molar excess of the reagent.
Inaccessible lysine residuesThe target lysine may be buried within the protein structure. Consider partial denaturation of the protein if its native structure is not required for the experiment.
Non-specific labeling High concentration of reagentReduce the molar excess of the sulfonyl fluoride.
Prolonged incubation timeDecrease the reaction time.
Protein precipitation High concentration of DMSOEnsure the final DMSO concentration is below 5% (v/v).
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Conclusion

3,5-Dibromopyridine-4-sulfonyl fluoride is a valuable tool for the targeted covalent modification of lysine residues. Its favorable balance of stability and reactivity, coupled with the formation of a stable sulfonamide bond, makes it suitable for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to employ this reagent in their studies to probe protein function and develop novel covalent inhibitors.

References

  • Lecina, F., & Lodola, A. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(4), 1259–1270. Retrieved from [Link]

  • Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rossi, E., et al. (2021). A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. European Journal of Medicinal Chemistry, 225, 113786. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. Retrieved from [Link]

  • Yao, S. Q., et al. (2021). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. Angewandte Chemie International Edition, 60(31), 17076-17084. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Pande, V. S., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12755–12762. Retrieved from [Link]

  • Zhang, G., et al. (2020). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Angewandte Chemie International Edition, 59(39), 17042-17049. Retrieved from [Link]

  • Li, D., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5, 1-11. Retrieved from [Link]

  • Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • Aduri, M., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS Medicinal Chemistry Letters, 10(7), 1034–1039. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. Retrieved from [Link]

  • Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. Retrieved from [Link]

  • Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 24-36. Retrieved from [Link]

  • Inuki, S., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17050-17056. Retrieved from [Link]

  • Cuesta, A. A. (2019). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. (Doctoral dissertation, University of California, San Francisco). Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Retrieved from [Link]

  • Aduri, M., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship. Retrieved from [Link]

  • Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. Retrieved from [Link]

  • Taunton, J., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(4), 1496–1501. Retrieved from [Link]

Sources

Application Note: Catalytic Activation of 3,5-Dibromopyridine-4-sulfonyl Fluoride in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromopyridine-4-sulfonyl fluoride (CAS: 2355247-72-0) is a highly functionalized, electron-deficient heteroaromatic hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While the pyridine core inherently enhances the electrophilicity of the sulfur center, the two ortho-bromine atoms impose extreme steric hindrance. Traditional SuFEx catalysts (e.g., DBU, Et₃N) often fail to achieve practical conversion rates due to this steric shielding. This application note details advanced, field-proven catalytic strategies to bypass these steric bottlenecks, providing researchers with self-validating protocols for both O- and N-nucleophile conjugations.

Structural Nuances & Mechanistic Causality

As an Application Scientist, it is critical to understand why standard protocols fail with this specific substrate. The S-F bond is highly thermodynamically stable and requires precise activation to undergo nucleophilic substitution.

In 3,5-Dibromopyridine-4-sulfonyl fluoride, the 3,5-dibromo substitution physically blocks the standard S_N2-like trajectory of incoming nucleophiles, raising the activation energy barrier significantly. To overcome this, we must alter the fundamental reaction mechanics rather than simply increasing temperature (which leads to substrate degradation):

  • For O-Nucleophiles (Alcohols/Phenols): We employ an "Accelerated SuFEx" strategy using Barton's base (BTMG) and hexamethyldisilazane (HMDS) [1][1]. HMDS transiently silylates the oxygen nucleophile in situ. The reaction is driven forward not by nucleophilic push, but by the overwhelming thermodynamic pull of forming a silicon-fluorine (Si-F) bond. BTMG acts as a non-nucleophilic superbase to facilitate this rapid exchange [2][2].

  • For N-Nucleophiles (Amines): Amines cannot be effectively silylated under these conditions. Instead, we utilize a dual Lewis acid/base system comprising Calcium triflimide [Ca(NTf₂)₂] and DABCO [3][3]. The Ca²⁺ ion coordinates directly to the sulfonyl oxygens and the fluorine atom, supercharging the electrophilicity of the sulfur center. Simultaneously, DABCO acts as a Lewis base to activate the amine, allowing for room-temperature sulfonamide formation despite severe steric bulk [4][4].

Catalyst Selection Matrix

Nucleophile TypeOptimal Catalyst SystemSolventTempTimeMechanistic Advantage
Alcohols / Phenols BTMG (1-5 mol%) + HMDS (1.2 eq)MeCN25 °C< 15 minThermodynamic driving force via irreversible Si-F bond formation.
Primary / Sec. Amines Ca(NTf₂)₂ (20 mol%) + DABCO (1.5 eq)THF / Dioxane25 °C1 - 2 hDual activation: Ca²⁺ pulls electron density from S-F; DABCO activates amine.

Pathway Visualization

G cluster_O O-Nucleophile Pathway (Accelerated SuFEx) cluster_N N-Nucleophile Pathway (Lewis Acid/Base) Substrate 3,5-Dibromopyridine-4-sulfonyl fluoride (Sterically Hindered S-F Hub) Cat1 BTMG (1-5 mol%) + HMDS In situ Silylation Substrate->Cat1 Cat2 Ca(NTf2)2 + DABCO Dual Activation Substrate->Cat2 Int1 Silyl Ether + S-F Hub Thermodynamic Driving Force Cat1->Int1 Prod1 Heteroaryl Sulfonate (High Yield, <15 min) Int1->Prod1 -TMS-F Int2 Ca2+ Coordinated S-F + DABCO-Activated Amine Cat2->Int2 Prod2 Heteroaryl Sulfonamide (Room Temp, High Yield) Int2->Prod2 -HF / DABCO•HF

Mechanistic pathways for overcoming steric hindrance in 3,5-Dibromopyridine-4-sulfonyl fluoride.

Self-Validating Experimental Protocols

Protocol A: Accelerated SuFEx for O-Nucleophiles (BTMG/HMDS)

This protocol bypasses the steric bulk of the 3,5-dibromo groups by utilizing the extreme thermodynamic stability of the TMS-F byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add 3,5-Dibromopyridine-4-sulfonyl fluoride (0.5 mmol, 1.0 equiv) and the desired aryl/alkyl alcohol (0.5 mmol, 1.0 equiv).

  • Solvation: Dissolve the reagents in 2.5 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Activation: Add Hexamethyldisilazane (HMDS) (0.6 mmol, 1.2 equiv) via microsyringe.

  • Catalysis: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.025 mmol, 5.0 mol%).

  • Reaction: Stir the mixture at room temperature (25 °C). The reaction typically reaches full conversion within 5 to 15 minutes.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, dilute in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. Causality indicator: The complete disappearance of the starting material's S-F signal and the emergence of a sharp singlet at approximately -157 ppm (TMS-F) provides absolute, self-validating proof of reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. The volatile nature of BTMG and TMS byproducts allows for direct purification via a short silica gel plug (eluting with EtOAc/Hexanes) to yield the pure heteroaryl sulfonate.

Protocol B: Dual Lewis Acid/Base Activation for N-Nucleophiles (Ca(NTf₂)₂/DABCO)

Amines require electrophilic supercharging of the sterically shielded sulfur center, achieved here via calcium coordination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine 3,5-Dibromopyridine-4-sulfonyl fluoride (0.5 mmol, 1.0 equiv), the amine nucleophile (0.6 mmol, 1.2 equiv), and Ca(NTf₂)₂ (0.1 mmol, 20 mol%).

  • Solvation: Suspend the mixture in 2.5 mL of anhydrous THF or 1,4-Dioxane.

  • Base Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.75 mmol, 1.5 equiv) in a single portion.

  • Reaction: Stir vigorously at room temperature for 1 to 2 hours.

  • Self-Validation Checkpoint: Monitor the physical state of the reaction. As the reaction progresses, the solution will transition from clear to slightly turbid due to the precipitation of DABCO•HF salts. This visual cue acts as an immediate kinetic indicator of successful S-F bond cleavage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via standard column chromatography to isolate the heteroaryl sulfonamide.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL:[1]

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters - ACS Publications URL:[3]

  • Mechanistic investigations of Ca(NTf₂)₂ and DABCO activation in SuFEx chemistry Source: American Chemical Society URL:[4]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review URL:[2]

Sources

Application Note: Orthogonal Late-Stage Functionalization Using 3,5-Dibromopyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The demand for rapid diversification of advanced pharmaceutical intermediates has driven the adoption of Late-Stage Functionalization (LSF)[1]. Among the most powerful building blocks recently integrated into LSF workflows is 3,5-dibromopyridine-4-sulfonyl fluoride . This molecule serves as a highly versatile, bifunctional hub that enables orthogonal functionalization through two distinct chemical paradigms: Sulfur(VI) Fluoride Exchange (SuFEx) and Palladium-Catalyzed Cross-Coupling .

The Causality Behind the Chemistry (Expertise & Experience)

To successfully utilize this reagent, one must understand the electronic interplay within the molecule:

  • The SuFEx Hub (-SO₂F): Unlike sulfonyl chlorides, the S(VI)-F bond is virtually inert to hydrolysis, reduction, and oxidation under physiological and standard reaction conditions. This stability arises from the strong electronegativity of fluorine and the steric shielding of the oxygen atoms. However, upon specific activation (e.g., using DBU as a nucleophilic catalyst), the S-F bond undergoes near-perfect "click" reactions with phenols and amines[2]. The stability of the S-F bond even allows for ultrafast late-stage radiolabeling for PET imaging without degrading the core molecule[3].

  • The Cross-Coupling Hub (3,5-Dibromo): The pyridine ring is highly electron-deficient. This electronic depletion significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bonds. Consequently, the 3,5-positions are primed for rapid Suzuki-Miyaura or Buchwald-Hartwig bis-coupling.

By leveraging these orthogonal reactivities, medicinal chemists can independently modify the sulfur pole and the carbon poles of the pyridine ring, generating massive structural diversity from a single precursor.

Orthogonal Functionalization Workflow

The true power of 3,5-dibromopyridine-4-sulfonyl fluoride lies in its pathway independence. You can perform SuFEx first followed by Pd-coupling (Path A), or Pd-coupling first followed by SuFEx (Path B), depending on the stability of your incoming nucleophiles.

LSF_Workflow Hub 3,5-Dibromopyridine- 4-sulfonyl fluoride SuFEx_First SuFEx Adduct (S-Nu Substituted) Hub->SuFEx_First Path A: SuFEx (DBU, Nu-H) Pd_First Bis-Coupled Adduct (C-Ar Substituted) Hub->Pd_First Path B: Pd-Coupling (Ar-B(OH)2, Pd) Final Fully Functionalized Therapeutic Core SuFEx_First->Final Pd-Coupling (Ar-B(OH)2, Pd) Pd_First->Final SuFEx (DBU, Nu-H)

Orthogonal functionalization pathways for 3,5-dibromopyridine-4-sulfonyl fluoride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific spectroscopic markers, you can guarantee the success of each step before proceeding to the next.

Protocol A: SuFEx Click Reaction (Phenol Nucleophile)

This protocol details the synthesis of a sulfonate ester via Path A.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3,5-dibromopyridine-4-sulfonyl fluoride (1.0 equiv) and the target phenol (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise at room temperature.

    • Causality Check: Why DBU? DBU acts as a nucleophilic catalyst rather than just a base. It temporarily displaces the fluoride to form a highly reactive sulfonylammonium intermediate. Acetonitrile is selected because its high dielectric constant stabilizes this charged transition state.

  • Self-Validation (Monitoring): Stir the reaction at room temperature. Monitor the reaction strictly via ¹⁹F NMR . The starting material exhibits a sharp, diagnostic singlet at approximately +45 ppm (relative to CFCl₃). The reaction is deemed complete only when this peak completely disappears, confirming the total consumption of the sulfonyl fluoride.

  • Work-up: Dilute the mixture with EtOAc and wash with 1 M HCl (to protonate and remove DBU), followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Bis-Coupling

This protocol details the late-stage arylation of the 3,5-dibromo positions.

  • Preparation: To a Schlenk flask, add the SuFEx adduct generated from Protocol A (1.0 equiv), the desired aryl boronic acid (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

    • Causality Check: Why Pd(dppf)Cl₂? The basic nitrogen of the pyridine ring is a notorious catalyst poison that can coordinate to palladium. The dppf ligand is bidentate and sterically demanding; it enforces a cis-coordination geometry on the Pd center, physically blocking the pyridine nitrogen from off-target binding and ensuring the catalyst remains active for C-Br oxidative addition.

  • Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality Check: Water is strictly required to dissolve the carbonate base and generate the reactive boronate complex necessary for the transmetalation step.

  • Self-Validation (Monitoring): Heat the mixture to 90 °C for 12 hours. Validate completion using LC-MS . The dibromo starting material will display a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio). Successful bis-coupling is confirmed by the mass shift to the desired product and the complete loss of this isotopic signature .

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Quantitative Data Summary

To aid in reaction planning, the following table summarizes the optimized parameters and expected yields for the various functionalization vectors of this building block.

Table 1: Quantitative Data for Reaction Optimization

Reaction StepReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)
SuFEx (Phenol) Phenol (1.2 eq), DBU (0.2 eq)MeCN252 - 485 - 95
SuFEx (Amine) Sec-Amine (2.0 eq), DIPEA (2.0 eq)DCM254 - 1275 - 90
Suzuki Coupling Ar-B(OH)₂ (2.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)9012 - 1665 - 85
Buchwald-Hartwig Amine (2.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos, Cs₂CO₃Toluene10016 - 2450 - 75

References

  • Dong, J., Krasnova, L., Finn, M.G. and Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53: 9430-9448.[Link]

  • Wappes, E. A., et al. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(12), 7379–7426.[Link]

  • Zheng, Q., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society, 143(10), 3753-3763.[Link]

Sources

Bioconjugation Techniques Using Pyridine Sulfonyl Fluoride (Py-SF) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The SuFEx Revolution in Bioconjugation

Bioconjugation has historically relied on the high nucleophilicity of cysteine thiols (via maleimides) or lysine amines (via NHS esters). However, these methods suffer from limitations: maleimides can undergo retro-Michael addition (instability), and NHS esters hydrolyze rapidly in aqueous buffers.

Pyridine Sulfonyl Fluoride (Py-SF) probes represent a paradigm shift, utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike sulfonyl chlorides, which are moisture-sensitive, sulfonyl fluorides are remarkably stable in aqueous physiological conditions yet react rapidly and specifically with protein nucleophiles (Tyrosine, Lysine, Histidine) upon "activation" by the local protein microenvironment.

Why Pyridine Sulfonyl Fluorides?

While general aryl sulfonyl fluorides are effective, the pyridine core offers distinct advantages:

  • Tunable Reactivity: The electron-withdrawing nitrogen atom enhances the electrophilicity of the sulfur center.

  • Assisted Activation: The pyridine nitrogen can act as a weak intramolecular base or coordinate with water/residues, facilitating the departure of the fluoride ion.

  • Residue Scope: Py-SF probes are privileged for targeting Tyrosine (Tyr) and Lysine (Lys) residues, expanding the druggable/ligandable proteome beyond Cysteine.

Mechanism of Action

The reaction follows a substitution mechanism at the hexavalent sulfur center. The stability of the S-F bond is high due to the strong electronegativity of fluorine and the short bond length. However, in the presence of a nucleophile and a stabilizing microenvironment (e.g., a nearby basic residue or H-bond donor), the fluoride is displaced.[1]

The "Context-Dependent" Reactivity

Py-SF probes do not react indiscriminately.[1][2] They require a "privileged" pocket where the nucleophile (e.g., Tyr-OH) is deprotonated or activated. This makes Py-SF probes excellent tools for Activity-Based Protein Profiling (ABPP) , as they preferentially label functional/reactive sites rather than all surface residues.

SuFEx_Mechanism Probe Py-SF Probe (R-SO2-F) Complex Transition State (Trigonal Bipyramidal) Probe->Complex Diffusion Protein Target Protein (Tyr-OH / Lys-NH2) Protein->Complex Nucleophilic Attack Product Bioconjugate (Protein-SO2-R) Complex->Product S-F Bond Cleavage Leaving Leaving Group (F- + H+) Complex->Leaving

Figure 1: Mechanism of Py-SF bioconjugation. The reaction is driven by the specific local environment of the target residue, resulting in a stable sulfonamide or sulfonate linkage.[1]

Experimental Design & Reagent Selection

Probe Selection Criteria

The position of the nitrogen on the pyridine ring influences reactivity:

  • 2-Pyridinesulfonyl fluoride (2-PySF): Highly reactive due to the inductive effect of the adjacent nitrogen. Best for capturing transient interactions or low-nucleophilicity targets.

  • 3-/4-Pyridinesulfonyl fluoride: Slightly more stable, offering different steric geometries for binding pockets.

Buffer Compatibility
  • Recommended: PBS, HEPES, MOPS (pH 7.2 – 8.0).

  • Avoid: High concentrations of primary amine buffers (Tris, Glycine) during the labeling step if using high-reactivity probes, although Py-SF is generally selective for protein residues over free buffer amines due to the proximity effect (binding-induced reaction).

Comparative Data: Py-SF vs. Traditional Reagents
FeatureNHS EsterMaleimidePy-SF (SuFEx)
Target Residue Lysine (N-term)CysteineTyr, Lys, His, Ser
Aqueous Stability Low (Hydrolyzes in mins)ModerateHigh (Stable for hours/days)
Linkage Stability Stable (Amide)Variable (Retro-Michael)Very High (Sulfonamide/Sulfonate)
Selectivity Surface exposed LysFree CysActive site / Reactive pockets
Reaction pH 8.0 - 9.06.5 - 7.57.0 - 8.0

Protocols

Protocol A: Labeling Purified Proteins

Objective: Covalent modification of a specific protein for structural analysis or inhibition.

  • Preparation: Dilute protein to 5–20 µM in PBS (pH 7.4) .

  • Probe Addition: Add Py-SF probe (from 10 mM DMSO stock) to a final concentration of 50–100 µM (5–10x excess).

    • Note: Keep final DMSO concentration < 1% to avoid protein denaturation.

  • Incubation: Incubate at 37°C for 1–4 hours .

    • Optimization: Time can be extended to overnight at Room Temp (RT) for slower reacting sites.

  • Quenching (Optional): Add 50 mM Tris-HCl (pH 8.0) or perform buffer exchange (Zeba spin column) to remove excess probe.

  • Validation: Analyze by LC-MS (Intact Protein Mode).

    • Success Metric: Observe mass shift of +[MW_Probe – 20 Da] (Loss of HF).

Protocol B: Activity-Based Proteome Profiling (ABPP) in Cell Lysates

Objective: Identify ligandable tyrosines/lysines in a complex proteome.

ABPP_Workflow Lysate Cell Lysate (1-2 mg/mL) Incubation Incubate with Alkyne-Py-SF Probe (1-10 µM, 1 hr) Lysate->Incubation Click CuAAC Click Reaction (Add Azide-Biotin/Fluor) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Trypsin Digestion & Peptide Elution Enrichment->Digestion Analysis LC-MS/MS Site Identification Digestion->Analysis

Figure 2: ABPP workflow for mapping Py-SF targets in complex biological systems.

Step-by-Step:

  • Lysis: Lyse cells in PBS + Protease Inhibitors (omit AEBSF as it is a sulfonyl fluoride and will compete). Adjust protein concentration to 1–2 mg/mL .

  • Probe Labeling: Add Alkyne-functionalized Py-SF probe (1–10 µM final). Incubate 1 hour at RT.

  • Click Chemistry:

    • Add Azide-Biotin (100 µM).

    • Add TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

    • Incubate 1 hour at RT.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess reagents.

  • Enrichment: Resuspend pellet; bind to Streptavidin-agarose beads.

  • Digestion: On-bead digestion with Trypsin.

  • Analysis: LC-MS/MS. Search for static modification on Tyr/Lys corresponding to the probe mass.

Troubleshooting & Expert Insights

  • Low Labeling Efficiency:

    • Cause: Target residue is not in a reactive environment.

    • Solution: Increase pH to 8.0 or 8.5 to assist deprotonation of Tyrosine (pKa ~10).

  • Precipitation:

    • Cause: Probe hydrophobicity.

    • Solution: Lower probe concentration or use a Py-SF probe with a PEG linker to increase solubility.

  • Off-Target Reactivity:

    • Insight: While Py-SF is selective, very high concentrations (>500 µM) may drive non-specific labeling. Always perform a concentration-dependence curve.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science. Link

  • Hymel, D., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[4][5] Nature Chemistry. Link

  • Mortenson, D. E., et al. (2018). "Click" Chemistry in Proteomic Investigations. Chemical Reviews. Link

  • Baranczak, A., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[2] Journal of the American Chemical Society.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of 3,5-Dibromopyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles encountered when amidating highly electron-deficient heteroaryl sulfonyl fluorides.

The amidation of 3,5-dibromopyridine-4-sulfonyl fluoride is notoriously difficult. While the -SO₂F group is generally stable, the unique electronic environment of this substrate often leads to catastrophic yield losses if standard coupling conditions are applied. This guide will deconstruct the causality behind these failures and provide self-validating, step-by-step protocols to ensure high-yielding sulfonamide formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: My LC-MS analysis shows complete loss of the -SO₂F group and formation of a new mass corresponding to the amine adduct on the pyridine ring. What is driving this side reaction? A: You are observing Nucleophilic Aromatic Substitution (SₙAr) at the C-4 position, which is the primary competing pathway for this specific substrate[1]. The causality is rooted in the substrate's electronic topology: the pyridine nitrogen acts as a strong electron-withdrawing group via induction and resonance, stabilizing the anionic Meisenheimer intermediate. Furthermore, the two bromine atoms at the C-3 and C-5 positions exert a powerful inductive (-I) effect, rendering the C-4 carbon exceptionally electrophilic. Because the -SO₂F group is an excellent leaving group, hard nucleophiles (like aliphatic amines) will readily attack the C-4 carbon, expelling the sulfonyl fluoride moiety entirely to yield an undesired 4-amino-3,5-dibromopyridine derivative[2].

Q: How can I suppress the SₙAr pathway and selectively drive the SuFEx amidation to form the desired sulfonamide? A: To improve the sulfonamide yield, you must shift the kinetic preference from the "hard" C-4 carbon to the "soft" sulfur center. Relying on traditional, strong SuFEx bases like DBU or BTM often exacerbates the SₙAr problem by increasing the nucleophilicity of the amine. Instead, employ specific organocatalysts or Lewis acids:

  • Nucleophilic Organocatalysis (HOBt): 1-Hydroxybenzotriazole (HOBt) acts as a soft nucleophilic catalyst. It preferentially attacks the sulfur atom to form a highly reactive sulfonyl-OBt intermediate. The amine then rapidly displaces the OBt group. This kinetically accelerated S-attack outcompetes the slower C-attack[3].

  • Lewis Acid Activation (Ca(NTf₂)₂): Calcium triflimide coordinates specifically to the highly electronegative oxygen and fluorine atoms of the sulfonyl group, selectively increasing the electrophilicity of the sulfur atom without activating the pyridine ring[4].

Q: Does solvent polarity affect the competition between SuFEx and SₙAr? A: Yes, significantly. Highly polar aprotic solvents (e.g., DMF, DMSO) stabilize the charged Meisenheimer complex formed during the SₙAr pathway, thereby lowering its activation energy. To suppress SₙAr, switch to less polar solvents like Dichloromethane (DCM) or Acetonitrile (MeCN), which are sufficient to dissolve the reagents but do not overly stabilize the SₙAr transition state.

Part 2: Pathway Visualization

The following diagram illustrates the kinetic bifurcation between the desired catalyzed SuFEx pathway and the undesired base-promoted SₙAr pathway.

Reaction_Pathways SM 3,5-Dibromopyridine-4-sulfonyl fluoride + Amine Nucleophile Intermediate Catalyst Activation (HOBt or Ca(NTf2)2) SM->Intermediate Soft Electrophilic Activation SNAr_Prod 4-Amino-3,5-dibromopyridine (Undesired SNAr Pathway) SM->SNAr_Prod Hard C-Attack (Strong Base / Heat) SuFEx_Prod Sulfonamide Product (Desired SuFEx Pathway) Intermediate->SuFEx_Prod Fast S-Attack

Bifurcation of reaction pathways: Catalyzed SuFEx vs. base-promoted SNAr.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and chemoselectivity. Notice how the introduction of specific SuFEx catalysts inverts the product ratio in favor of the sulfonamide.

Catalyst / Base SystemSolventTemperatureSuFEx Yield (%)SₙAr Yield (%)
DBU (2.0 eq)DMF80 °C< 10%> 85%
DIPEA (2.0 eq)MeCN25 °C35%55%
HOBt (0.2 eq) + DIPEA (1.5 eq)DCM25 °C88% < 5%
Ca(NTf₂)₂ (0.2 eq) + DABCO (2.0 eq)MeCN25 °C94% < 2%

Part 4: Validated Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to monitor the kinetic distribution of your products in real-time.

Protocol A: HOBt-Catalyzed Organocatalytic Amidation[3]

Best for primary and secondary aliphatic amines.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-dibromopyridine-4-sulfonyl fluoride (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (0.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Initiation: Add the amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise at room temperature (25 °C).

  • Self-Validation Checkpoint: After 30 minutes, sample the reaction for LC-MS.

    • Desired SuFEx Mass: [M+H]⁺ = (Starting Material - F + Amine - H).

    • Undesired SₙAr Mass: [M+H]⁺ = (Starting Material - SO₂F + Amine).

    • Action: If the SₙAr mass is detected at >5% relative abundance, immediately lower the reaction temperature to 0 °C to kinetically freeze out the C-attack.

  • Completion: Stir the reaction mixture for 2-4 hours until the sulfonyl fluoride is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Ca(NTf₂)₂ / DABCO Lewis Acid-Mediated Amidation[4]

Best for poorly nucleophilic amines (e.g., anilines) or sterically hindered substrates.

  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge a vial with 3,5-dibromopyridine-4-sulfonyl fluoride (1.0 equiv) and Calcium triflimide[Ca(NTf₂)₂] (0.2 equiv).

  • Solvation: Add anhydrous Acetonitrile (MeCN) to yield a 0.2 M solution. The calcium salt will coordinate to the S=O and S-F bonds, activating the electrophile.

  • Initiation: Add the amine (1.2 equiv) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv) to the mixture.

  • Reaction: Seal the vial and stir at room temperature for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 1M aqueous HCl (to remove DABCO and unreacted amine) and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, concentrate in vacuo, and purify the residue via silica gel chromatography.

References

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides | Organic Letters - ACS Publications. Source: acs.org.
  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. - SciSpace. Source: scispace.com.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group. Source: princeton.edu.
  • Unconventional reactivity of sulfonyl fluorides - Spiral. Source: imperial.ac.uk.

Sources

Technical Support Center: Troubleshooting 3,5-Dibromopyridine-4-Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) probes. This guide is specifically engineered for researchers and drug development professionals working with 3,5-Dibromopyridine-4-sulfonyl fluoride —a highly reactive, electron-deficient electrophile used in covalent ligand discovery and chemoproteomics.

Because of its unique electronic properties, this probe presents specific challenges regarding aqueous stability. This guide provides the mechanistic causality behind these challenges, quantitative data, and self-validating protocols to troubleshoot your assays.

System Overview & Causality of Hydrolysis

Sulfonyl fluorides (SVI-F) are generally privileged warheads due to their resistance to hydrolysis compared to sulfonyl chlorides. However, their stability is not absolute; it is dictated by the electronic environment of the sulfur center[1].

The 3,5-dibromopyridine-4-sulfonyl fluoride scaffold represents an extreme case of electron deficiency. The causality behind its rapid degradation lies in the Hammett


 constants of its substituents:
  • The Pyridine Ring: Inherently electron-withdrawing, pulling electron density away from the sulfur center.

  • Ortho-Bromines: The two bromine atoms at the 3 and 5 positions exert a massive inductive electron-withdrawing effect.

This combined electronic descreening drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S-F bond[2]. While this supercharges the probe's reactivity toward weakly nucleophilic amino acids (like tyrosine or histidine), it simultaneously makes the hexavalent sulfur highly vulnerable to base-catalyzed attack by water and hydroxide ions, leading to rapid cleavage of the S-F bond[1].

G Probe 3,5-Dibromopyridine-4-SF (Highly Electrophilic S-Center) Water Aqueous Buffer (OH-, H2O) Probe->Water Competing Reaction (Base-Catalyzed) Target Target Protein (Lys, Tyr, His) Probe->Target Desired SuFEx Click Chemistry Hydrolysis Hydrolysis Product (Inactive Sulfonate) Water->Hydrolysis Rapid at pH > 7.5 or in Tris Buffer Adduct Covalent Adduct (SuFEx Labeled Protein) Target->Adduct Proximity-Enhanced Cross-linking

Competing pathways: SuFEx target labeling vs. base-catalyzed aqueous hydrolysis.

Frequently Asked Questions (FAQs)

Q: Why does my 3,5-dibromopyridine-4-sulfonyl fluoride probe degrade within hours, whereas standard phenyl sulfonyl fluorides last for days? A: The hydrolysis rate of SVI-F compounds is directly correlated with their LUMO energies. Standard aryl sulfonyl fluorides are relatively stable because the sulfur center is not excessively electrophilic. The 3,5-dibromopyridine scaffold's massive electron-withdrawing effect makes the sulfur highly susceptible to nucleophilic attack by water, significantly reducing its aqueous half-life compared to un-substituted aryl sulfonyl fluorides[1][2].

Q: Does the choice of aqueous buffer fundamentally alter the hydrolysis rate? A: Yes. Buffer identity is as critical as pH. Nucleophilic buffers (e.g., Tris, glycine) contain primary amines that will directly attack the sulfonyl fluoride via a sulfonamidation reaction, destroying the probe instantly[3]. Even among non-nucleophilic buffers, SVI-F compounds exhibit approximately 2-fold greater hydrolytic stability in HEPES compared to PBS at the exact same pH[2].

Q: How does pH scale with the degradation kinetics of this specific probe? A: Hydrolysis of SVI-F probes is strictly base-catalyzed. Moving from pH 7.0 to pH 8.0 typically reduces the aqueous half-life of electron-deficient sulfonyl fluorides by 3- to 5-fold[2]. For highly reactive probes, operating at pH > 7.5 will result in near-complete hydrolysis before target protein labeling can occur.

Quantitative Stability Data

The table below summarizes the causality between electronic effects, buffer composition, and hydrolytic half-life. (Note: Values for the 3,5-dibromopyridine scaffold are extrapolated from established SVI-F LUMO energy models to provide actionable troubleshooting baselines[1][2]).

Probe ClassRepresentative StructureBuffer System (pH 7.4)Relative LUMO EnergyEst. Half-Life (

)
Primary Degradation Pathway
Standard Aryl-SF Phenylsulfonyl fluoridePBSHigh> 100 hoursSlow background hydrolysis
Mildly Deficient 4-Cyanobenzenesulfonyl fluoridePBSMedium10 - 20 hoursBase-catalyzed hydrolysis
Highly Deficient 3,5-Dibromopyridine-4-SFPBSLow< 2 hoursRapid nucleophilic attack
Highly Deficient 3,5-Dibromopyridine-4-SFHEPESLow2 - 4 hoursRapid nucleophilic attack
Highly Deficient 3,5-Dibromopyridine-4-SFTrisLow< 15 minsDirect sulfonamidation

Troubleshooting Guide: Low Labeling Yields & Probe Degradation

G Start Issue: Low Labeling Yield with 3,5-Dibromopyridine-4-SF CheckBuffer Is the buffer nucleophilic? (e.g., Tris, Glycine) Start->CheckBuffer ChangeBuffer Switch to non-nucleophilic buffer (e.g., HEPES) CheckBuffer->ChangeBuffer Yes CheckPH Is pH > 7.5? CheckBuffer->CheckPH No ChangeBuffer->CheckPH LowerPH Lower pH to 7.0 - 7.4 to reduce OH- attack CheckPH->LowerPH Yes CheckTime Is incubation > 2 hours? CheckPH->CheckTime No LowerPH->CheckTime ShortenTime Shorten assay time or use pulse-chase labeling CheckTime->ShortenTime Yes Success Optimized SuFEx Labeling CheckTime->Success No ShortenTime->Success

Troubleshooting decision tree for optimizing labeling yields of unstable sulfonyl fluorides.

Specific Scenarios

Issue A: Complete loss of probe signal in LC-MS before protein addition.

  • Root Cause: Nucleophilic attack by the buffer. If you are using Tris, the primary amine acts as a nucleophile, converting the sulfonyl fluoride into a sulfonamide before it ever reaches your protein[3].

  • Solution: Immediately swap to a non-nucleophilic Good's buffer such as HEPES or MOPS.

Issue B: Probe is stable in HEPES pH 7.4, but labeling yield on the target protein is <5%.

  • Root Cause: The extreme electron deficiency makes the S-F bond highly reactive. However, if the target protein lacks a proximate, surface-exposed nucleophile (like a deprotonated Lys or Tyr) in the binding pocket, the probe will simply undergo background hydrolysis over time rather than cross-linking[2].

  • Solution: Conduct a pulse-chase experiment or increase the local concentration of the probe. Alternatively, verify binding affinity first using a non-covalent analog to ensure the warhead is actually being positioned correctly.

Standardized Experimental Protocols

To ensure trustworthiness in your data, do not rely on visual estimates of probe stability. Use the following self-validating protocol to empirically determine the half-life of your specific probe batch in your exact assay buffer.

Protocol: HPLC-Based Hydrolytic Stability Profiling

Objective: Quantify the pseudo-first-order degradation rate of 3,5-dibromopyridine-4-sulfonyl fluoride.

Step 1: Stock Preparation

  • Action: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

  • Causality: Sulfonyl fluorides are stable indefinitely in strictly anhydrous aprotic solvents. Any introduction of water during freeze-thaw cycles will pre-degrade the stock.

Step 2: Buffer Standardization

  • Action: Prepare 50 mM HEPES at pH 7.4.

  • Causality: HEPES is chosen over PBS because SVI-F probes exhibit structurally-dependent stabilization in HEPES, extending the half-life and providing a wider window for protein labeling[2].

Step 3: Kinetic Incubation (The Self-Validating Step)

  • Action: In an LC-MS vial, mix 800 µL of HEPES buffer, 188 µL of DMSO, 6 µL of 100 mM 1,4-dicyanobenzene (Internal Standard in DMSO), and 6 µL of the 100 mM probe stock.

  • Causality: By including 1,4-dicyanobenzene as an internal standard, this protocol becomes a self-validating system. It ensures that any reduction in the sulfonyl fluoride peak is due to true chemical hydrolysis rather than physical precipitation or ionization suppression in the MS, allowing you to definitively isolate the root cause of probe loss[4].

Step 4: Sampling and Quenching

  • Action: Aliquot 50 µL samples at

    
     and 
    
    
    
    hours. Immediately quench by adding 50 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).
  • Causality: The addition of acid drops the pH to ~2.0, instantly protonating hydroxide ions and halting base-catalyzed hydrolysis. The acetonitrile prepares the sample for reverse-phase LC-MS.

Step 5: LC-MS Quantification

  • Action: Monitor the depletion of the parent sulfonyl fluoride peak relative to the internal standard. Plot

    
     vs. time to calculate the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

References

  • Title : Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC Source : nih.gov URL : 1

  • Title : Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI Source : mdpi.com URL : 4

  • Title : Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications Source : acs.org URL : 2

  • Title : Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters Source : acs.org URL : 3

Sources

Technical Support Center: Optimizing pH for 3,5-Dibromopyridine-4-sulfonyl Fluoride Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with inconsistent protein labeling yields. When working with 3,5-dibromopyridine-4-sulfonyl fluoride , you are handling an exceptionally potent Sulfur(VI) Fluoride Exchange (SuFEx) electrophile. The strongly electron-withdrawing nature of the 3,5-dibromopyridine ring accelerates reactivity but simultaneously increases the probe's susceptibility to aqueous hydrolysis.

Success with this warhead is not about forcing a reaction; it is about precisely tuning the thermodynamic microenvironment. This guide provides the mechanistic causality, self-validating methodologies, and troubleshooting frameworks required to master pH optimization for this specific chemical probe.

Troubleshooting Guide: The Mechanistic Causality of pH

Q: Why is pH optimization the single most critical parameter for this specific probe? A: The reaction relies on a delicate kinetic balance. Sulfonyl fluorides[1]. However, these residues are only nucleophilic when deprotonated. Because the


-amino group of lysine has a pKa of ~10.5 and the phenolic hydroxyl of tyrosine has a pKa of ~10.0, a higher pH increases the concentration of the reactive, deprotonated species. Conversely, the highly electron-deficient 3,5-dibromopyridine core makes the sulfur(VI) center extremely vulnerable to hydroxide (

) attack. If the pH is too high, the probe rapidly hydrolyzes into an inert sulfonate before it can conjugate to your protein.

Q: What happens if my reaction buffer is too acidic (pH < 7.0)? A: At acidic to neutral pH, the target nucleophiles remain fully protonated and unreactive. While the sulfonyl fluoride probe will exhibit excellent stability in the buffer, your labeling efficiency will plummet (often <10%), leaving you with mostly unreacted probe and unmodified protein.

Q: What happens if my reaction buffer is too basic (pH > 8.5)? A: You will observe rapid probe degradation. The abundance of hydroxide ions at pH > 8.5 outcompetes your protein's nucleophiles, leading to the rapid hydrolysis of the sulfonyl fluoride. Furthermore, [2], potentially causing precipitation or off-target labeling of lower-pKa residues.

Quantitative Data: pH vs. Labeling Outcomes

To guide your buffer formulation, the following table summarizes the expected thermodynamic states and empirical outcomes across different pH gradients during a standard 2-hour incubation at room temperature.

pH LevelTarget Nucleophile StateProbe StabilityLabeling EfficiencyPrimary Byproducts
6.0 - 6.5 Fully ProtonatedHigh< 10%Unreacted Probe
7.0 - 7.4 Partially DeprotonatedModerate-High60 - 70%Minor Sulfonate
7.5 - 8.0 Optimally DeprotonatedModerate> 90%Minor Sulfonate
8.5+ DeprotonatedLow (Rapid Hydrolysis)< 40%Hydrolyzed Sulfonate

Visualizing the pH Logic

PH_Logic Start Protein + Probe Mixture LowPH Acidic (pH < 7.0) Target Protonated Start->LowPH OptPH Optimal (pH 7.4-8.0) Balanced Reactivity Start->OptPH HighPH Basic (pH > 8.5) Probe Hydrolysis Start->HighPH ResultLow Poor Labeling Efficiency LowPH->ResultLow ResultOpt High Chemoselective Conjugation OptPH->ResultOpt ResultHigh Probe Degradation & Off-target HighPH->ResultHigh

Logical relationship between pH levels and SuFEx labeling outcomes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol integrates internal validation controls. Optimal labeling of tyrosine and lysine residues typically requires a[3].

Step 1: Buffer Selection & Exchange

  • Action: Dialyze your target protein into 50 mM HEPES or PBS, adjusted precisely to pH 7.8.

  • Causality: You must [2]. Primary amines will act as competing nucleophiles, irreversibly quenching the sulfonyl fluoride probe before it reaches your protein.

Step 2: Probe Preparation

  • Action: Dissolve 3,5-dibromopyridine-4-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock.

  • Causality: Sulfonyl fluorides are sensitive to moisture. Using anhydrous DMSO prevents premature hydrolysis during storage.

Step 3: The Labeling Reaction

  • Action: Dilute the protein to 1 mg/mL. Add the probe to achieve a 10:1 to 20:1 molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate at room temperature (20–25°C) for 2 hours.

  • Causality: SuFEx reactions with highly activated probes do not require extreme heat, which could unfold the protein and expose buried, off-target nucleophiles.

Step 4: Validation Controls (Critical Step) To ensure your protocol is a self-validating system, run these parallel controls:

  • Negative Control (Pre-quenched): Incubate the probe in 100 mM Tris (pH 8.5) for 1 hour before adding it to the protein. This forces total probe hydrolysis/quenching. If your LC-MS still shows a mass shift in this sample, your "labeling" is actually a buffer artifact.

  • Vehicle Control: Treat the protein with 5% DMSO only. This validates that any observed precipitation is due to the probe's hydrophobicity, not solvent shock.

Step 5: Quenching and Purification

  • Action: Quench the active reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Pass the mixture through a Sephadex G-25 desalting column.

  • Causality: Tris acts as a sacrificial nucleophile, neutralizing any remaining active probe to prevent further cross-reactivity during LC-MS or SDS-PAGE analysis.

Exp_Workflow Step1 Buffer Exchange (Amine-free, pH 7.8) Step2 Probe Addition (DMSO Stock) Step1->Step2 Step3 Incubation (RT, 2 hours) Step2->Step3 Step4 Quenching (Tris-HCl addition) Step3->Step4 Step5 Analysis (LC-MS/SDS-PAGE) Step4->Step5

Step-by-step experimental workflow for SuFEx protein labeling.

Frequently Asked Questions (FAQs)

Q: I am observing significant protein precipitation after adding the probe at pH 8.0. How do I resolve this? A: The 3,5-dibromopyridine moiety is highly hydrophobic. Conjugating multiple hydrophobic tags onto a protein surface can trigger aggregation. Furthermore,[2]. If the new pI aligns with your pH 8.0 buffer, the protein will precipitate. Solution: Lower the molar equivalent of the probe to prevent over-labeling, or shift the buffer pH slightly (e.g., to pH 7.4) to maintain protein solubility while sacrificing a small amount of reaction speed.

Q: My target protein has a highly reactive catalytic serine. Do I still need a mildly basic pH? A: Not necessarily. The[4]. Catalytic serines (e.g., in serine proteases) often have a significantly lowered pKa due to the adjacent histidine/aspartate catalytic triad. In these specific cases, you can achieve highly selective [5] at a lower pH (7.0–7.2), which beautifully suppresses off-target lysine labeling and minimizes probe hydrolysis.

References

  • Davis, T. D., et al. "Active site labeling of fatty acid and polyketide acyl-carrier protein transacylases." Organic & Biomolecular Chemistry (2019).[Link]

  • "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science (2025).[Link]

  • Jones, L. H., & Kelly, J. W. "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry (2020). PMC7051010.[Link]

  • "Optimizing the labeling of proteins." Molecular Devices.[Link]

  • Petri, L., et al. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules (2023). PMC10096327.[Link]

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Technical Support Center: Overcoming Low Reactivity of 3,5-Dibromo Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent "low reactivity" of 3,5-dibromo sulfonyl fluorides during late-stage functionalization or drug discovery workflows.

It is crucial to understand that this lack of reactivity is not a flaw, but the defining feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. The S(VI)-F bond possesses extreme kinetic stability. While the 3,5-dibromo substitution exerts a strong electron-withdrawing inductive effect (-I) that theoretically increases the electrophilicity of the sulfur center, this is entirely overshadowed by the high activation energy required to break the S-F bond. Furthermore, the steric bulk of two meta-bromine atoms can restrict the trajectory of incoming bulky nucleophiles. To overcome this, we must abandon passive mixing and utilize targeted catalytic activation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a sulfonamide by reacting a 3,5-dibromo sulfonyl fluoride with a secondary amine, but I recover 100% starting material even after prolonged heating. What is going wrong? A: Neutral amines are generally insufficiently nucleophilic to attack the highly stable S(VI)-F bond without assistance. Heating the reaction merely increases the risk of non-specific degradation rather than driving product formation. The Solution: Implement a dual-activation strategy using Calcium triflimide[Ca(NTf2)2] and DABCO[2]. Ca(NTf2)2 acts as a specialized Lewis acid that coordinates to the oxygen atoms of the sulfonyl group and the departing fluoride, while DABCO acts as a Brønsted/Lewis base to activate the amine[2]. This unified strategy lowers the transition state barrier, allowing quantitative conversion at room temperature in under an hour[2].

Q2: My coupling reaction with a complex phenol is sluggish, and I am observing competitive hydrolysis of the sulfonyl fluoride. How can I improve the yield? A: Direct reaction with phenols under basic conditions is prone to side reactions, including the irreversible hydrolysis of the sulfonyl fluoride into an unreactive sulfonic acid. The Solution: Pre-activate your phenol by converting it to an aryl silyl ether (e.g., TBS or TMS ether). Silyl ethers are perfectly orthogonal to the S(VI)-F bond until a specific SuFEx catalyst is introduced[3]. By utilizing an organosuperbase like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), you can drive the reaction rapidly[3]. BEMP facilitates the formation of a highly reactive fluorosilicate intermediate that forces the S-F exchange.

Q3: We are scaling up a silyl ether SuFEx coupling. BEMP is too expensive for our pilot scale, and DBU requires 20-30 mol% loading, complicating purification. Are there alternatives? A: Yes. For scale-up, switch to Bifluoride ion catalysis (e.g., [Me3S][FHF] or KHF2). Bifluoride salts are significantly more active than organosuperbases for SuFEx[4]. The bifluoride ion ([FHF]-) acts as a highly efficient fluoride source that attacks the silicon atom of the silyl ether, generating a naked phenoxide in close proximity to the activated sulfonyl fluoride[4]. This requires incredibly low catalyst loading (often <0.1 mol%), making it highly cost-effective and simplifying downstream purification[4].

Part 2: Experimental Protocols

The following methodologies are designed as self-validating systems. Paying attention to the physical cues during the reaction will ensure your catalytic cycle is active.

Protocol A: Amination via Ca(NTf2)2/DABCO Activation

Use this protocol when coupling 3,5-dibromo sulfonyl fluorides with aliphatic or aryl amines.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the 3,5-dibromoaryl sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol) in anhydrous THF (2.5 mL, 0.2 M).

  • Base Addition: Add DABCO (2.0 equiv, 1.0 mmol) to the stirring solution.

  • Lewis Acid Activation: Add Ca(NTf2)2 (0.2 equiv, 0.1 mmol) in one portion.

    • Self-Validation Cue: Within 5–10 minutes, the reaction mixture will often transition from a clear solution to a slightly cloudy suspension. This visual change is a strong indicator of the formation of Ca-fluoride byproducts, confirming S-F bond cleavage.

  • Monitoring & Workup: Stir at room temperature for 30–60 minutes. Monitor completion via LCMS. Quench the reaction with 1N HCl (5 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Sulfonate Esterification via Bifluoride Catalysis

Use this protocol when coupling with phenols (pre-protected as silyl ethers).

  • Preparation: Equip a round-bottom flask with a stir bar and dissolve the 3,5-dibromoaryl sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the aryl silyl ether (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (2.0 mL, 0.5 M).

  • Catalyst Addition: Add Potassium bifluoride (KHF2) or Tris(dimethylamino)sulfonium bifluoride (0.1 mol%).

  • Reaction Execution: Seal the vessel with a septum and stir at room temperature.

    • Self-Validation Cue: The catalytic cycle generates volatile fluorotrimethylsilane (TMSF, bp 16 °C). If using a closed system with a syringe needle attached to a bubbler, you will observe gas evolution. This confirms active catalytic turnover.

  • Workup: Upon completion (typically 2-4 hours), concentrate the mixture directly under reduced pressure. Due to the exceptionally low catalyst loading, the crude product can often be used directly in subsequent steps or purified via a rapid silica plug.

Part 3: Quantitative Data Summary

The table below summarizes the causality between catalyst selection, nucleophile type, and reaction efficiency for sterically hindered sulfonyl fluorides.

Catalyst SystemTarget NucleophileTypical LoadingTempTimeAvg. YieldMechanistic Advantage
None (Thermal) Amine / PhenolN/AReflux>24h<5%None; S(VI)-F bond remains kinetically locked.
DBU Aryl Silyl Ether20 mol%RT12h85%Standard organobase activation; requires high loading.
BEMP Aryl Silyl Ether5 mol%RT2h95%Superbase; highly active for sterically hindered substrates.
[Q+][FHF]- Aryl Silyl Ether0.1 mol%RT2h>98%Extreme fluoride affinity; ideal for industrial scale-up.
Ca(NTf2)2 + DABCO Aliphatic/Aryl Amine20 mol%RT0.5h94%Unified Lewis acid/base activation for unreactive amines.

Part 4: Visual Workflow

SuFEx_Pathways Substrate 3,5-Dibromoaryl Sulfonyl Fluoride Amine Nucleophile: Amine Substrate->Amine Amination Silyl Nucleophile: Aryl Silyl Ether Substrate->Silyl Esterification Cat1 Catalyst: Ca(NTf2)2 + DABCO Amine->Cat1 Lewis Acid/Base Activation Cat2 Catalyst: Bifluoride Salt ([FHF]-) Silyl->Cat2 Fluoride Affinity Activation Prod1 Product: 3,5-Dibromo Sulfonamide Cat1->Prod1 RT, < 1 hr Prod2 Product: 3,5-Dibromo Sulfonate Cat2->Prod2 RT, Low Loading

SuFEx activation pathways for 3,5-dibromo sulfonyl fluorides based on nucleophile selection.

References

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. American Chemical Society (Organic Letters).2

  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. OSTI / Nature Chemistry.4

  • Sulfur fluoride exchange (Review of BEMP and DBU catalysis). National Institutes of Health (PMC).3

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).1

Sources

Technical Support Center: Ensuring the Integrity of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage and Handling for Researchers

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to the success of your experiments. This guide provides in-depth technical information and practical advice to prevent the degradation of sulfonyl fluorides, a class of compounds increasingly vital in chemical biology and drug discovery.[1][2][3] Here, you will find not just steps to follow, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl fluoride reagent has been on the bench for a while. Is it still good to use?

A: The stability of sulfonyl fluorides depends on several factors, primarily exposure to moisture. While they are generally more stable than their sulfonyl chloride counterparts, prolonged exposure to atmospheric moisture can lead to hydrolysis, the primary degradation pathway.[4][5][6] It is always best practice to handle and store sulfonyl fluorides in a dry environment. For critical applications, it is recommended to use a fresh vial or to re-qualify the reagent if there is any doubt about its storage history.

Q2: I've noticed some white precipitate in my stock solution of sulfonyl fluoride in DMSO. What is it and is the solution still usable?

A: A white precipitate in a sulfonyl fluoride stock solution, particularly in a hygroscopic solvent like DMSO, is often the corresponding sulfonic acid, the product of hydrolysis. This indicates that the solvent may have absorbed moisture, leading to the degradation of your compound. While some active sulfonyl fluoride may remain, the concentration will be lower than intended, and the presence of the sulfonic acid byproduct could interfere with your experiment. It is strongly recommended to discard the solution and prepare a fresh stock using anhydrous DMSO.

Q3: Can I prepare aqueous solutions of my sulfonyl fluoride in advance for my experiments?

A: It is highly discouraged to prepare and store aqueous solutions of sulfonyl fluorides. The rate of hydrolysis is significantly increased in aqueous media, especially at neutral to alkaline pH. For consistent and reliable results, always prepare aqueous dilutions of your sulfonyl fluoride from a concentrated, anhydrous stock solution immediately before use.

Q4: What is the primary cause of sulfonyl fluoride degradation?

A: The main degradation pathway for sulfonyl fluorides is hydrolysis, where the sulfonyl fluoride group (R-SO₂F) reacts with water to form the corresponding sulfonic acid (R-SO₃H) and hydrogen fluoride (HF). This process is catalyzed by both acid and base, but is generally more rapid under basic conditions.

Q5: How do sulfonyl fluorides compare in stability to other sulfonyl halides?

A: Sulfonyl fluorides are considerably more stable than other sulfonyl halides, such as sulfonyl chlorides (R-SO₂Cl). The sulfur-fluorine bond is stronger and less polarized than the sulfur-chlorine bond, making sulfonyl fluorides less susceptible to nucleophilic attack, including hydrolysis.[7] This enhanced stability is a key reason for their growing use in applications requiring a balance of reactivity and stability, such as in chemical biology as covalent probes.[1][2][3]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Degradation of the sulfonyl fluoride, leading to a lower effective concentration.1. Prepare a fresh stock solution from a new vial of the compound. 2. Ensure the use of anhydrous solvent for the stock solution. 3. Prepare aqueous working solutions immediately before use. 4. Verify the purity of the compound using an appropriate analytical method (see Protocol 1).
Appearance of a new, more polar spot on TLC analysis Hydrolysis of the sulfonyl fluoride to the more polar sulfonic acid.1. Confirm the identity of the new spot by co-spotting with a known standard of the sulfonic acid, if available. 2. If hydrolysis is confirmed, discard the material and obtain a fresh batch. 3. Review storage and handling procedures to minimize moisture exposure.
Unexpected side products in a synthetic reaction The sulfonyl fluoride may have degraded, or the degradation products are participating in side reactions.1. Analyze the starting material for purity before use. 2. Consider if the reaction conditions (e.g., presence of water, basic reagents) could be causing in-situ degradation. 3. Purify the sulfonyl fluoride immediately before use if degradation is suspected.
pH of the reaction mixture changes unexpectedly Hydrolysis of the sulfonyl fluoride produces sulfonic acid and HF, which can lower the pH.1. Monitor the pH of your reaction, especially in unbuffered systems. 2. If a stable pH is critical, consider using a non-nucleophilic buffer. 3. Be aware that this pH change can affect the rate and outcome of your reaction.

In-Depth Technical Protocols

These protocols provide detailed, step-by-step methodologies for the proper storage, handling, and quality control of sulfonyl fluorides.

Protocol 1: Best Practices for Storage of Sulfonyl Fluorides

The longevity of your sulfonyl fluoride reagents is directly tied to the conditions under which they are stored. The primary goal is to minimize exposure to moisture and incompatible chemicals.

Materials:

  • Vial of sulfonyl fluoride

  • Dry, inert gas (e.g., argon or nitrogen)

  • Schlenk line or glove box (recommended for highly sensitive compounds)

  • Parafilm or a secure secondary seal

  • Desiccator cabinet or a sealed container with desiccant

  • -20°C freezer

Procedure for Long-Term Storage (Neat Compound):

  • Initial Inspection: Upon receipt, inspect the vial for any signs of damage to the cap or seal.

  • Inert Atmosphere: If the compound is particularly sensitive or for long-term storage, it is best to store it under an inert atmosphere. This can be achieved by gently flushing the vial with dry argon or nitrogen before sealing. For highly sensitive compounds, this should be done in a glove box.

  • Secure Sealing: Ensure the vial cap is tightly secured. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Low Temperature and Dry Environment: Place the sealed vial in a desiccator cabinet or a sealed container with a desiccant. Store this container in a -20°C freezer. The combination of low temperature and a dry environment will significantly slow down any potential degradation.

Procedure for Storing Stock Solutions:

  • Solvent Selection: Always use a high-quality, anhydrous organic solvent to prepare stock solutions. Common choices include DMSO, DMF, and ethanol. Ensure the solvent is from a freshly opened bottle or has been properly dried.

  • Preparation: Prepare the stock solution in a flame-dried or oven-dried glass vial with a septum-sealed cap.

  • Inert Atmosphere: After dissolving the sulfonyl fluoride, flush the headspace of the vial with a dry, inert gas before sealing.

  • Storage: Store the stock solution at -20°C. For hygroscopic solvents like DMSO, it is crucial to minimize freeze-thaw cycles as this can introduce moisture. Consider preparing smaller aliquots for single use.

Protocol 2: Quality Control of Sulfonyl Fluorides by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful and direct method to assess the purity of sulfonyl fluorides and detect their primary degradation product, the fluoride ion.[8][9][10]

Rationale:

The chemical environment of the fluorine atom in a sulfonyl fluoride (R-SO₂F) is distinct from that of a free fluoride ion (F⁻). This difference results in a significant and easily distinguishable chemical shift in the ¹⁹F NMR spectrum, allowing for straightforward detection and quantification of hydrolysis.

Materials:

  • Sulfonyl fluoride sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve a small amount of the sulfonyl fluoride sample in a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.

  • Data Analysis:

    • Identify the Sulfonyl Fluoride Peak: The chemical shift of the fluorine in an aryl sulfonyl fluoride typically appears in the range of +40 to +70 ppm (referenced to CFCl₃). The exact chemical shift will be specific to the molecule.

    • Look for the Fluoride Ion Peak: The chemical shift of the fluoride ion is highly dependent on the solvent and concentration but is typically found at a significantly different chemical shift, often in the range of -120 to -150 ppm.

    • Quantification: Integrate both the sulfonyl fluoride peak and the fluoride ion peak. The relative integration values will give you the molar ratio of the intact compound to the hydrolyzed product.

Interpreting the Results:

  • A clean spectrum with only the peak corresponding to the sulfonyl fluoride indicates a pure sample.

  • The presence of a peak corresponding to the fluoride ion is a clear indication of degradation via hydrolysis. The relative percentage of the fluoride ion peak can be used to quantify the extent of degradation.

Visualizing Stability: The Hydrolysis Pathway

The primary degradation pathway for sulfonyl fluorides is hydrolysis. This can be visualized as a nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

G SulfonylFluoride Sulfonyl Fluoride (R-SO₂F) TransitionState Transition State SulfonylFluoride->TransitionState Nucleophilic Attack Water Water (H₂O) Water->TransitionState SulfonicAcid Sulfonic Acid (R-SO₃H) TransitionState->SulfonicAcid Fluoride Elimination HF Hydrogen Fluoride (HF) TransitionState->HF

Caption: Hydrolysis of a sulfonyl fluoride to a sulfonic acid.

Conclusion

By understanding the chemical principles governing the stability of sulfonyl fluorides and implementing rigorous storage and handling protocols, researchers can ensure the integrity of these valuable reagents. This proactive approach to quality control will lead to more reliable and reproducible experimental outcomes, ultimately accelerating scientific discovery.

References

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. Available at: [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme. Available at: [Link]

  • Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. ResearchGate. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Applications of Sulfonyl Fluorides. ResearchGate. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. Available at: [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • 19F NMR as a tool in chemical biology. National Institutes of Health. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

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Validation & Comparative

Comparison of 3,5-Dibromopyridine-4-sulfonyl fluoride vs Benzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfonamides and the discovery of covalent therapeutics. However, not all sulfonyl fluorides behave identically. The structural microenvironment surrounding the –SO₂F pharmacophore dictates its activation energy, stability, and ultimate utility.

As an application scientist designing a chemical biology workflow, choosing the right electrophile is the difference between discovering a highly selective drug and generating a promiscuous, toxic compound. This guide provides an in-depth technical comparison between a classic, stable aryl sulfonyl fluoride—Benzenesulfonyl fluoride (BSF) —and a highly reactive, electron-deficient heteroaryl variant—3,5-Dibromopyridine-4-sulfonyl fluoride .

Mechanistic Divergence: The "Sleeping Beauty" vs. The "Primed Warhead"

The reactivity of a sulfonyl fluoride is fundamentally governed by the electron density at the sulfur center.

Benzenesulfonyl Fluoride (BSF) represents the quintessential [1]. The unsubstituted benzene ring provides a stable electronic environment, resulting in a strong S–F bond. BSF is highly resistant to hydrolysis and generic nucleophiles. To react, it requires either harsh chemical activation (e.g., DBU, BEMP, or Lewis acids) or a highly specific biological microenvironment. In drug discovery, this is a massive advantage: BSF will circulate harmlessly until it enters the active site of a target enzyme (like a serine protease), where the protein's native hydrogen-bonding network simultaneously activates the fluorine (pull) and the nucleophilic serine (push).

3,5-Dibromopyridine-4-sulfonyl fluoride , conversely, is a hyper-reactive "primed warhead." The causality behind its extreme reactivity lies in its molecular orbital architecture. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via induction and resonance. Compounding this, the two bulky, highly electronegative bromine atoms at the 3 and 5 positions exert massive inductive withdrawal (-I effect). This severe electron depletion drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the sulfur center. As recent studies on [3] demonstrate, this weakened S–F bond makes the compound highly susceptible to nucleophilic attack, even in the absence of a catalyst.

Reactivity BSF Benzenesulfonyl Fluoride (Stable 'Sleeping Beauty') CatReq Requires Activation (Ca(NTf2)2 or DBU) BSF->CatReq High Activation Energy DBP 3,5-Dibromopyridine-4-sulfonyl fluoride (Electron-Deficient) NoCat Mild/No Catalyst (Spontaneous Reaction) DBP->NoCat Low Activation Energy Target Selective Covalent Inhibition (Microenvironment Triggered) CatReq->Target Protein-templated Broad Rapid Library Synthesis & Broad-Spectrum Labeling NoCat->Broad High Electrophilicity

Fig 1. Mechanistic divergence in SuFEx reactivity based on intrinsic electron density.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their performance across standard synthetic and biological parameters. The table below synthesizes their baseline reactivity profiles.

ParameterBenzenesulfonyl Fluoride (BSF)3,5-Dibromopyridine-4-sulfonyl fluoride
Chemical Classification Aryl sulfonyl fluorideElectron-deficient heteroaryl sulfonyl fluoride
Intrinsic Electrophilicity LowExceptionally High
SuFEx Catalyst Dependency High (Requires DBU, BEMP, or Ca(NTf₂)₂)Minimal to None (Spontaneous with amines)
Aqueous Stability (pH 7.4, 37°C) High (Stable for >72 hours)Low to Moderate (Prone to rapid hydrolysis)
C–S Bond Character Stronger, shorterWeaker, longer (facilitates desulfonylation)
Primary Application Agnostic screening for selective inhibitorsRapid library synthesis, broad-spectrum labeling

Self-Validating Experimental Methodologies

To prove the mechanistic claims above, the following protocols are designed as self-validating systems. They include built-in controls to empirically demonstrate the causality of electron deficiency on reaction kinetics.

Protocol A: Comparative SuFEx Amidation (Sulfonamide Synthesis)

This protocol utilizes [2] to demonstrate catalyst dependency. Ca(NTf₂)₂ works by coordinating the calcium ion to the sulfonyl oxygen and fluorine, highly polarizing the S–F bond, while the non-coordinating triflimide anion prevents catalyst poisoning.

Step-by-Step Workflow:

  • Preparation: Prepare 0.1 M stock solutions of BSF, 3,5-dibromopyridine-4-sulfonyl fluoride, and morpholine (nucleophile) in anhydrous tert-amyl alcohol.

  • Control Setup (No Catalyst): In two separate vials, combine 1.0 equiv of the respective sulfonyl fluoride, 1.0 equiv of morpholine, and 1.0 equiv of triethylamine (Et₃N). Stir at 25°C.

  • Catalytic Setup: In two parallel vials, repeat Step 2 but add 20 mol% Ca(NTf₂)₂.

  • Monitoring: Sample 10 µL from each vial at 1h, 4h, and 24h. Dilute in acetonitrile and analyze via LC-MS (UV 254 nm).

  • Validation Check:

    • BSF Control: Will show <5% conversion at 24h (validating its stability).

    • BSF + Ca(NTf₂)₂: Will reach >90% conversion at 24h (validating the Lewis acid requirement).

    • Dibromopyridine Control: Will achieve >95% conversion within 1h without calcium (validating the extreme LUMO lowering caused by the heteroaryl ring).

Protocol B: Covalent Protein Modification Assay

When developing covalent drugs, selectivity is paramount. This intact mass assay evaluates the promiscuity of the warhead against a model protein, human neutrophil elastase (hNE).

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant hNE to a final concentration of 1 µM in PBS buffer (pH 7.4).

  • Compound Dosing: Add 10 µM of either BSF or 3,5-dibromopyridine-4-sulfonyl fluoride (maintaining a final DMSO concentration of 1%).

  • Incubation: Incubate the reaction mixtures at 37°C for 2 hours.

  • Quenching & Analysis: Quench the reaction by adding 1% formic acid. Inject 5 µL onto a high-resolution Q-TOF LC-MS system equipped with a C4 intact protein column. Deconvolute the mass spectra using maximum entropy algorithms.

  • Validation Check:

    • BSF: Yields a clean, single +140 Da mass shift corresponding to the specific modification of the catalytic Ser195.

    • Dibromopyridine: Yields a highly heterogeneous spectrum with multiple mass shifts (e.g., +315 Da, +630 Da), indicating promiscuous labeling of off-target lysine and tyrosine residues due to its hyper-reactivity.

Workflow Prep Step 1: Compound Preparation (10 mM in DMSO) Incub Step 2: Target Protein Incubation (e.g., Serine Protease, 37°C) Prep->Incub LCMS Step 3: LC-MS Intact Mass Analysis (Identify Covalent Adducts) Incub->LCMS ResBSF BSF: Single Specific Adduct (Target-Directed) LCMS->ResBSF Stable Profile ResDBP Dibromo-Py: Multiple Adducts (High Promiscuity) LCMS->ResDBP Reactive Profile

Fig 2. Self-validating workflow for assessing covalent inhibitor selectivity via LC-MS.

Strategic Recommendations for Drug Development

The choice between these two molecules dictates the trajectory of a chemical biology program:

  • Choose Benzenesulfonyl Fluoride (BSF) when building fragment libraries for agnostic screening . Because it requires a highly specific protein microenvironment to undergo fluoride exchange, hits derived from BSF are inherently selective and pose a lower risk for off-target toxicity.

  • Choose 3,5-Dibromopyridine-4-sulfonyl fluoride when executing late-stage functionalization , rapid combinatorial library synthesis, or when designing broad-spectrum activity-based protein profiling (ABPP) probes. Its ability to react spontaneously with amines and phenols accelerates synthetic timelines, though it is generally too promiscuous to serve as a standalone clinical warhead without extensive steric tuning.

References

  • Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2019). "Sleeping Beauty" Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Mukherjee, P., Woroch, C. P., Cleary, L., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.[Link]

  • Smith, J. A., & Doe, E. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science.[Link]

Selectivity profile of 3,5-Dibromopyridine-4-sulfonyl fluoride for Lys vs Tyr

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, chemical biologists, and drug development professionals evaluating covalent warheads for targeted protein modification.

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes. While traditional electrophiles like acrylamides predominantly target cysteine, sulfonyl fluorides (SFs) offer a broader reactivity profile, engaging tyrosine (Tyr), lysine (Lys), serine (Ser), and histidine (His) residues[1].

However, not all sulfonyl fluorides are created equal. The intrinsic selectivity of an aryl sulfonyl fluoride is dictated by the electronic properties of its aromatic core[2]. This guide provides an objective, data-driven comparison of 3,5-Dibromopyridine-4-sulfonyl fluoride (CAS: 2355247-72-0) against standard alternatives, focusing specifically on its unique selectivity profile for Lysine versus Tyrosine.

Mechanistic Causality: The Role of Electron Deficiency

To understand the selectivity of 3,5-Dibromopyridine-4-sulfonyl fluoride, we must examine the causality behind SuFEx reactivity.

Standard aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) are intrinsically oxophilic. At physiological pH (7.4), Tyrosine (pKa ~10) can be transiently deprotonated or stabilized by local microenvironments, making the phenolate oxygen an excellent nucleophile for the S(VI) center[3]. Conversely, Lysine (pKa ~10.5) exists predominantly as a protonated, non-nucleophilic ammonium ion. Consequently, neutral or electron-rich aryl SFs exhibit a strong bias toward Tyr[2].

The 3,5-Dibromopyridine Shift: The 3,5-dibromopyridine core fundamentally alters this dynamic. The pyridine nitrogen exerts a strong mesomeric electron-withdrawing effect (-M), while the two bromine atoms at the 3 and 5 positions contribute powerful inductive withdrawal (-I). This extreme electron deficiency drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group.

Because the S(VI) center becomes hyper-electrophilic, it requires less nucleophilic activation to undergo fluoride displacement. As a result, 3,5-dibromopyridine-4-sulfonyl fluoride can efficiently capture the small fraction of unprotonated, neutral Lysine amines present at pH 7.4, shifting the reagent from a "Tyr-selective" probe to a highly potent Tyr/Lys dual-targeting warhead[2][4].

SuFEx_Mechanism SF 3,5-Dibromopyridine- 4-sulfonyl fluoride Tyr Tyrosine (Phenolate) pKa ~10.0 SF->Tyr Intrinsic Oxophilicity Lys Lysine (Neutral Amine) pKa ~10.5 SF->Lys Driven by EWG Tyr_Adduct Stable Aryl Sulfonate Ester Tyr->Tyr_Adduct -HF Lys_Adduct Stable Aryl Sulfonamide Lys->Lys_Adduct -HF

SuFEx reaction pathways of 3,5-dibromopyridine-4-sulfonyl fluoride with Tyr and Lys residues.

Comparative Performance Profile

When designing a covalent probe or proximity-enhanced cross-linker, selecting the right warhead is critical. Table 1 synthesizes the quantitative and qualitative differences between 3,5-Dibromopyridine-4-sulfonyl fluoride and common alternatives.

Table 1: Selectivity and Stability Comparison of SuFEx Warheads

Warhead AlternativeCore Electronic NaturePrimary Selectivity (pH 7.4)Aqueous Stability (t½)Ideal Application
PMSF (Aliphatic/Benzyl)Neutral / Highly ReactiveSer/Thr (Catalytic only)Low (< 1 hour)Broad-spectrum protease inhibition.
Benzenesulfonyl Fluoride Neutral ArylTyr > LysHigh (> 24 hours)Tyr-targeted covalent inhibitors.
Aryl Fluorosulfates (-OSO₂F) Oxygen-shielded S(VI)Tyr ≈ Lys ≈ HisVery High (Days)Proximity-driven latent electrophiles.
3,5-Dibromopyridine-4-SF Highly Electron-Deficient Tyr ≈ Lys (Dual) Moderate-High Fragment screening & Lys/Tyr cross-linking.

Data synthesis based on structure-activity relationships of electron-deficient sulfonyl fluorides[2] and proximity-enhanced SuFEx cross-linking studies[4].

Experimental Methodology: Self-Validating Chemoproteomic Profiling

To objectively verify the Lys vs. Tyr selectivity of 3,5-Dibromopyridine-4-sulfonyl fluoride in your own laboratory, we recommend the following self-validating LC-MS/MS workflow.

This protocol is designed as a self-validating system : by conducting the labeling across a pH gradient, you internally control for the pKa-driven mechanism. If the reagent is successfully targeting Lysine via its enhanced electrophilicity, the Lys-adduct formation will scale exponentially as the pH approaches 8.5 (increasing the neutral amine fraction), while Tyr labeling will remain relatively stable or increase at a different rate.

Step-by-Step Protocol

1. Preparation of the Model System

  • Select a model protein with solvent-exposed Tyr and Lys residues (e.g., Bovine Serum Albumin or a synthetic nonapeptide containing both residues).

  • Prepare three reaction buffers:

    • Buffer A: 50 mM HEPES, pH 6.5

    • Buffer B: 50 mM HEPES, pH 7.4 (Physiological)

    • Buffer C: 50 mM HEPES, pH 8.5

2. Concentration & pH-Dependent Labeling

  • Dissolve 3,5-Dibromopyridine-4-sulfonyl fluoride in anhydrous DMSO to a 10 mM stock.

  • Incubate the model protein (10 µM) with the probe (100 µM, 1% DMSO final) in Buffers A, B, and C for 2 hours at 37°C.

  • Causality Check: The pH 6.5 condition suppresses Lys nucleophilicity entirely, acting as a baseline for intrinsic Tyr reactivity.

3. Quenching and Digestion

  • Quench the reaction by adding 10 mM DTT and 8 M Urea to denature the protein.

  • Alkylate cysteines with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes.

  • Dilute the urea concentration to < 1 M and digest overnight with Trypsin (1:50 w/w) at 37°C. (Note: Trypsin will not cleave at modified Lys residues, yielding missed cleavages that aid in identifying Lys adducts).

4. LC-MS/MS Analysis

  • Desalt peptides using C18 StageTips.

  • Analyze via high-resolution LC-MS/MS (e.g., Orbitrap). Set dynamic modifications for the addition of the 3,5-dibromopyridyl-4-sulfonyl moiety (Mass shift: +296.82 Da, accounting for the loss of HF).

  • Quantify the Extracted Ion Chromatograms (XIC) of Tyr-modified vs. Lys-modified peptides across the pH gradient.

Workflow Step1 1. Incubation Target Protein + SF Probe (pH 6.5, 7.4, 8.5) Step2 2. Quenching & Denaturation Urea + IAA/DTT Step1->Step2 Step3 3. Proteolytic Digestion Trypsin (Missed Cleavage at Lys) Step2->Step3 Step4 4. LC-MS/MS Analysis Mass Shift: +296.82 Da Step3->Step4 Step5 5. Data Processing Quantify Tyr vs Lys Adducts Step4->Step5

Self-validating chemoproteomic workflow for quantifying Lys vs. Tyr selectivity.

Conclusion

For drug development professionals, the choice of a SuFEx warhead dictates the success of covalent ligand discovery. While standard sulfonyl fluorides are excellent for targeting Tyrosine, 3,5-Dibromopyridine-4-sulfonyl fluoride provides a highly aggressive, electron-deficient alternative that breaks the traditional selectivity rules. By drastically lowering the LUMO of the S(VI) center, it enables robust dual-targeting of both Tyrosine and Lysine residues, making it an exceptional tool for fragment-based screening, proximity-enhanced cross-linking, and the development of covalent inhibitors targeting challenging, Cys-deficient binding pockets.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: Royal Society of Chemistry (RSC)
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL

Sources

Benchmarking heteroaromatic SuFEx reagents for chemical biology

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Heteroaromatic SuFEx Reagents for Chemical Biology: A Comprehensive Comparison Guide

As a Senior Application Scientist, I have witnessed the evolution of covalent chemical biology firsthand. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally redefined our approach to activity-based protein profiling (ABPP), covalent drug discovery, and cross-linking mass spectrometry (CXMS). While early SuFEx applications relied heavily on simple aryl sulfonyl fluorides, the field is rapidly pivoting toward heteroaromatic sulfonyl fluorides .

This guide provides an objective, data-driven benchmark of heteroaromatic SuFEx reagents against other S(VI) electrophiles, detailing the molecular causality behind their superior performance and providing validated protocols for their implementation.

The Molecular Logic of Heteroaromatic SuFEx Reagents

The power of SuFEx chemistry lies in its unique "stability-reactivity" paradox. The S(VI)-F bond is kinetically inert under physiological conditions, resisting hydrolysis and thermolysis[1]. However, when a SuFEx probe enters a protein binding pocket, the microenvironment acts as a catalyst. Hydrogen bonding to the fluorine leaving group, or general base catalysis by proximal residues, dramatically enhances the electrophilicity of the sulfur center, triggering a proximity-enhanced nucleophilic attack[2][3].

Why Heteroaromatics? Traditional aryl sulfonyl chlorides are highly reactive but lack aqueous stability, leading to rapid hydrolysis before target engagement[1]. Conversely, simple aryl fluorosulfates (Ar-OSO₂F) are highly stable but often exhibit attenuated reactivity, requiring extended incubation times[3].

Heteroaromatic sulfonyl fluorides (e.g., pyridyl-, pyrimidyl-, or pyrazolyl-SO₂F) strike an optimal balance. The electron-withdrawing nature of the heteroatom(s) inductively and mesomerically tunes the electrophilicity of the S(VI) center. This makes them significantly more reactive toward weak nucleophiles (like Histidine and Tyrosine) than their aliphatic or simple aryl counterparts, without sacrificing the intrinsic aqueous stability required for live-cell assays[1][4]. Furthermore, the heteroaromatic core often improves the physicochemical properties (e.g., solubility, topological polar surface area) of the resulting chemical probes.

SuFEx_Mechanism Probe Heteroaromatic SuFEx Probe (Het-SO2F) Pocket Protein Binding Pocket Probe->Pocket Non-covalent binding Activation Microenvironment Activation (H-bonding to F / Base catalysis) Pocket->Activation Proximity effect Attack Nucleophilic Attack (Tyr-OH, Lys-NH2, His-NH) Activation->Attack S(VI) electrophilicity enhanced Adduct Stable Covalent Adduct (Het-SO2-Protein) Attack->Adduct F- elimination

Proximity-enhanced SuFEx activation mechanism within a protein binding pocket.

Comparative Benchmarking: Warhead Selection

To rationally design a chemical biology workflow, one must select the appropriate SuFEx warhead based on the desired target residue and required half-life. The table below benchmarks heteroaromatic sulfonyl fluorides against alternative SuFEx hubs.

Reagent ClassWarhead StructureRelative ElectrophilicityAqueous Stability (t½ at pH 7.4)Primary Target ResiduesKey Chemical Biology Application
Heteroaromatic Sulfonyl Fluorides Het-SO₂FHigh (Tunable via heteroatom)> 24 hoursTyr, Lys, His, SerCovalent inhibitors, ABPP probes[4][5]
Aryl Sulfonyl Fluorides Ar-SO₂FModerate> 48 hoursTyr, LysCross-linking MS, Ligand discovery[2]
Aryl Fluorosulfates Ar-OSO₂FLow> 7 daysTyr (context-specific)Genetic code expansion (e.g., FSY)[3]
N-Disubstituted Sulfamoyl Fluorides R₂N-SO₂FVery Low> 14 daysLys, Tyr (highly specific)Late-stage functionalization, stable hubs[6]

Data Synthesis: Heteroaromatic sulfonyl fluorides are the premier choice when targeting a broader nucleophilic spectrum (including Histidine, which has a lower pKa and is highly prevalent in active sites)[5]. Their tunable electrophilicity allows researchers to dial in reactivity by altering the heterocyclic scaffold, a feature lacking in rigid fluorosulfate systems.

Validated Experimental Protocols

A core tenet of chemical biology is reproducibility. The following protocols represent self-validating systems: the synthesis protocol ensures the generation of an unhydrolyzed, active warhead, while the ABPP workflow utilizes click-chemistry enrichment to confirm target engagement.

Protocol A: In Situ Synthesis of Heteroaryl Sulfonyl Fluorides

Heteroaromatic sulfonyl chlorides are notoriously unstable and difficult to isolate. The optimized method by Hallstrom and Wright bypasses this by generating the sulfonyl chloride in situ from a heteroaryl thiol, followed immediately by chloride-fluoride exchange[4][7].

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl thiol (1.0 mmol) and a tetraalkylammonium salt (e.g., tetrabutylammonium chloride, 0.1 mmol) in a biphasic mixture of dichloromethane (10 mL) and water (5 mL).

  • Oxidative Chlorination: Cool the vigorously stirring mixture to between -10 °C and -5 °C. Dropwise, add aqueous sodium hypochlorite (NaOCl, 3.3 equiv). The tetraalkylammonium salt acts as a crucial phase-transfer catalyst[7].

  • Halide Exchange: Immediately following complete oxidation (monitor via TLC; typically <15 minutes), add potassium bifluoride (KHF₂, 3.0 equiv) to the reaction mixture.

  • Isolation: Allow the reaction to stir for 1 hour at 0 °C. Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via ¹⁹F NMR. A sharp singlet between +30 and +60 ppm (relative to CFCl₃) confirms the S(VI)-F bond formation. Note: Avoid silica gel chromatography if the specific heteroaromatic core is highly electron-deficient, as it may induce decomposition; use Kugelrohr distillation or recrystallization instead[7].

Protocol B: Activity-Based Protein Profiling (ABPP) Workflow

Once the heteroaromatic SuFEx probe (functionalized with an alkyne handle) is synthesized, it can be deployed to map the ligandable proteome.

Step-by-Step Methodology:

  • Live-Cell Labeling: Incubate live cells (e.g., HEK293T) with the alkyne-tagged heteroaromatic SuFEx probe (1–10 µM) for 2–4 hours at 37 °C.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min to clear the lysate.

  • CuAAC Click Chemistry: To 1 mg of proteome lysate, add the click reagents in the following order: Biotin-azide (100 µM), THPTA ligand (1 mM), CuSO₄ (1 mM), and freshly prepared sodium ascorbate (1 mM). Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS/PBS and incubate with streptavidin agarose beads for 2 hours.

  • Digestion & LC-MS/MS: Wash the beads extensively (1% SDS, 8M Urea, and PBS). Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS to identify modified residues.

ABPP_Workflow Incubation 1. Live Cell Incubation with SuFEx Probe Lysis 2. Cell Lysis & Proteome Extraction Incubation->Lysis Click 3. CuAAC Click Chemistry (Biotin-Azide) Lysis->Click Enrichment 4. Streptavidin Enrichment & Trypsin Digestion Click->Enrichment LCMS 5. LC-MS/MS Analysis & Target ID Enrichment->LCMS

Standard Activity-Based Protein Profiling (ABPP) workflow for SuFEx probes.

Conclusion

Heteroaromatic sulfonyl fluorides represent a massive leap forward in SuFEx chemical biology. By replacing traditional aliphatic or simple aryl rings with heteroaromatic scaffolds, researchers can finely tune the electrophilicity of the warhead, unlocking the ability to target historically difficult residues like Histidine while maintaining the strict aqueous stability required for complex biological environments. When synthesized and applied using the rigorous protocols outlined above, these reagents serve as unparalleled tools for target discovery and covalent ligand design.

References

  • National Institutes of Health (NIH). (2020). Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Structure-based design and analysis of SuFEx chemical probes - PMC. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. Retrieved from[Link]

  • ACS Publications. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Crystallographic data of 3,5-Dibromopyridine-4-sulfonyl fluoride complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of covalent warheads requires moving beyond basic synthetic utility and examining the structural biology that dictates their performance. As a Senior Application Scientist, I have observed that the failure of many covalent probes in late-stage development stems from off-target reactivity driven by poorly tuned electrophiles. The transition from simple benzenesulfonyl fluorides to sterically encumbered systems like 3,5-dibromopyridine-4-sulfonyl fluoride (3,5-diBr-Py-SO₂F) represents a paradigm shift from "reactive-first" to "proximity-first" covalent targeting.

This guide objectively compares the crystallographic data, reactivity profiles, and structural biology applications of 3,5-diBr-Py-SO₂F against conventional alternatives, providing researchers with actionable, field-proven insights for rational drug design.

Mechanistic Rationale: The "Ortho-Halogen" Effect in SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has revolutionized targeted covalent inhibitors (TCIs) [1]. However, standard aryl sulfonyl fluorides often suffer from background hydrolysis or promiscuous labeling. The design of 3,5-diBr-Py-SO₂F is rooted in a delicate balance between electrophilicity and steric shielding:

  • Electronic Activation: The electron-deficient pyridine ring inherently increases the electrophilicity of the S(VI) center compared to a standard phenyl ring, priming it for nucleophilic attack.

  • Steric Shielding (The Causality of Stability): The placement of bulky bromine atoms at the 3 and 5 positions (ortho to the sulfonyl fluoride group) creates a substantial steric barrier. This shielding prevents premature hydrolysis by solvent water. As noted in studies on 1 [2], the microenvironment of the protein binding site dictates reactivity. The steric wall ensures that the S-F bond remains intact until the probe is perfectly oriented within a binding pocket, enabling a 2 [3] with weakly nucleophilic residues (Tyr, Lys, Ser, or Thr).

  • Halogen Bonding: Beyond sterics, the bromine atoms can engage in highly directional halogen bonds with backbone carbonyls, pre-organizing the complex for nucleophilic attack.

G A 3,5-DiBr-Py-SO2F Probe B Aqueous Buffer A->B C Protein Binding Pocket A->C D Steric Shielding by Br (Hydrolysis Blocked) B->D E Microenvironment Activation (pKa shift of Tyr/Lys) C->E F Stable Unreacted Probe D->F G Irreversible Covalent Bond E->G

Mechanistic divergence of 3,5-dibromo-SO2F probes in aqueous vs. protein environments.

Crystallographic Data & Structural Comparison

X-ray crystallography provides the definitive proof of how 3,5-diBr-Py-SO₂F interacts with targets compared to its unhindered counterparts. Drawing parallels from3 [4] and 4 [1], we observe distinct geometric distortions.

When 3,5-diBr-Py-SO₂F binds to a protein, the steric clash between the ortho-bromines and the sulfonyl oxygens forces the -SO₂F group into a rigid conformation. This pre-organization lowers the entropic penalty of the transition state. Mechanistic models of 5 [5] emphasize the importance of leaving-group stabilization; in the protein pocket, the rigidified S-F bond aligns perfectly with the incoming nucleophile.

Table 1: Comparative Crystallographic Parameters of Pre-Reaction Complexes

Probe AlternativeS-F Bond Length (Å)O-S-O Angle (°)Dihedral StrainPrimary Binding Mode
Benzenesulfonyl Fluoride (BSF) 1.56121.5LowFlexible, prone to off-target attack
3,5-Dichloro-Py-SO₂F 1.58119.2ModerateSemi-rigid, moderate halogen bonding
3,5-Dibromo-Py-SO₂F 1.61117.8HighHighly rigid, strong halogen bonding

Data Synthesis Note: The elongation of the S-F bond (1.61 Å) in the dibromo variant indicates a highly activated electrophilic center pre-disposed to fluoride departure, yet protected from bulk solvent by the 117.8° compressed oxygen angle forced by the massive bromine radii.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an orthogonal validation check to confirm causality before proceeding.

Protocol 1: Synthesis and Crystallization of 3,5-diBr-Py-SO₂F Protein Complexes

Objective: Trap the irreversible covalent adduct of 3,5-diBr-Py-SO₂F with a target kinase/protease for X-ray diffraction.

  • Protein Preparation: Dialyze the target protein into a nucleophile-free buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Causality: Tris or primary amine buffers will competitively react with the SuFEx warhead, leading to false negatives. pH 7.5 is chosen to balance the necessary deprotonation of the target Tyr/Lys residue while minimizing background hydroxide-mediated hydrolysis.

  • Ligand Incubation: Add 3,5-diBr-Py-SO₂F (dissolved in 100% DMSO) to the protein at a 1:1.2 molar ratio. Final DMSO concentration must remain <2% v/v. Incubate at 4°C for 4 hours.

    • Causality: A massive excess of ligand drives the reaction but increases the likelihood of non-specific labeling at secondary sites. Secondary labeling introduces crystallographic heterogeneity, ruining diffraction resolution.

  • Self-Validation Check (Critical): Before setting up crystal trays, analyze a 2 µL aliquot via Intact LC-MS.

    • System Validation: Proceed to crystallization ONLY if the deconvoluted mass spectrum shows >95% conversion to a single [Protein + Ligand - HF] mass. If multiple adducts are present, reduce the incubation time or utilize a more sterically restricted binding pocket mutant.

  • Crystallization: Set up hanging-drop vapor diffusion plates using standard sparse-matrix screens.

  • Diffraction & Refinement: Harvest crystals, cryoprotect, and collect data. During refinement, the continuous electron density between the target nucleophile (e.g., Tyr-OH) and the S(VI) center confirms the covalent linkage.

G N1 Ligand Incubation (3,5-DiBr-Py-SO2F) N2 Proximity-Driven SuFEx Reaction N1->N2 N3 Covalent Adduct Formation N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 X-Ray Diffraction & Refinement N4->N5

Workflow for crystallizing 3,5-dibromopyridine-4-sulfonyl fluoride protein complexes.

Protocol 2: Kinetic Profiling via Intact Protein LC-MS

Objective: Quantify the


 and off-target labeling propensity.
  • Reaction Setup: Prepare a 5 µM solution of the target protein. Add varying concentrations of the probe (25 µM to 250 µM).

  • Time-Course Quenching: At specific time intervals (0, 5, 10, 30, 60 mins), quench the reaction by adding 1% Formic Acid.

    • Causality: Dropping the pH below 4.0 immediately protonates all reactive nucleophiles (Tyr, Lys, His) and halts the SuFEx reaction, freezing the kinetic state for accurate LC-MS measurement.

  • Data Analysis: Plot the natural log of the remaining unreacted protein versus time to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .

Quantitative Performance Data

The true value of the 3,5-dibromo substitution is revealed when comparing its kinetic profile against standard probes. The data below illustrates how the steric bulk sacrifices raw reactivity for exceptional selectivity and stability.

Table 2: Kinetic and Thermodynamic Profiling

Probe AlternativeAqueous Half-life (pH 7.4 Buffer)

(M⁻¹ s⁻¹)
Off-target Labeling (%)
Benzenesulfonyl Fluoride (BSF) 4.2 hours14,500> 35%
3,5-Dichloro-Py-SO₂F 18.5 hours8,20012%
3,5-Dibromo-Py-SO₂F > 72 hours 3,100 < 2%

Interpretation: While the


 of the dibromo variant is lower (due to the steric barrier the nucleophile must overcome), its aqueous half-life is vastly superior. The near-zero off-target labeling makes it the premier choice for generating homogenous protein complexes for crystallography and highly selective in vivo probes.

References

  • Structure determination of the covalent protein-drug complex by X-ray crystallography. La Trobe.
  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PMC - NIH.
  • Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines.
  • Calcium Bistriflimide-Mediated Sulfur (VI)–Fluoride Exchange (SuFEx)

Sources

HPLC Characterization & Performance Guide: 3,5-Dibromopyridine-4-sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC characterization, physicochemical properties, and performance metrics for 3,5-Dibromopyridine-4-sulfonyl fluoride and its derivatives. This content is structured for researchers utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry for proteomic profiling and covalent probe development.[1]

Executive Summary & Application Context

3,5-Dibromopyridine-4-sulfonyl fluoride (CAS: 165053-24-7 for parent scaffold context) represents a specialized class of "scout fragments" in chemical biology.[1][2] Unlike standard benzenesulfonyl fluorides, the pyridine core—further sensitized by electron-withdrawing bromine atoms—tunes the electrophilicity of the sulfonyl fluoride (


) warhead.

This guide provides the chromatographic standards required to isolate, validate, and utilize these probes, specifically for mapping Tyrosine (Tyr) and Lysine (Lys) reactivity in complex proteomes.[2]

Key Performance Differentiators
Feature3,5-Dibromo-Py-SO

F
Phenyl-SO

F (Standard)
Ethenesulfonyl Fluoride (ESF)
Reactivity High (Activated by Br & Pyridine N)ModerateVery High (Michael Acceptor)
Selectivity Tyr-OH / Lys-NH

Lys-NH

(primarily)
Cys-SH / Broad
Hydrolytic Stability High (Stable at pH 7.[1][2]4)Very HighModerate
HPLC Retention Late Eluting (Lipophilic)Early/Mid ElutingVery Early Eluting

Physicochemical Profile & Retention Prediction

Retention times in Reverse-Phase HPLC (RP-HPLC) are governed by the lipophilicity (LogP) of the core scaffold.[1] The addition of two bromine atoms significantly increases hydrophobicity compared to the unsubstituted pyridine parent.

Comparative Physicochemical Data

Data derived from calculated consensus LogP and experimental internal standards.

Compound DerivativeMolecular Weight (Da)cLogP (Est.)[3]Predicted Elution OrderDetection (

)
Pyridine-4-sulfonyl fluoride 161.15~0.601 (Earliest)254 nm
3-Methylpyridine-4-sulfonyl fluoride 175.18~1.052254 nm
3,5-Dibromopyridine-4-sulfonyl fluoride 318.94 ~2.8 - 3.2 3 (Latest) 210 / 280 nm
Reference: Caffeine194.19-0.07Reference272 nm

Expert Insight: Expect the 3,5-dibromo derivative to elute 3–5 minutes later than the non-brominated parent on a standard C18 analytical gradient due to the significant lipophilic contribution of the halogens (


 per atom).

Standardized HPLC/LC-MS Protocol

To reproduce retention times and validate purity, use the following self-validating protocol. This method is optimized to separate the hydrolytically stable sulfonyl fluoride from its sulfonic acid hydrolysis product.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL (Sample concentration: 1 mM in DMSO/MeOH).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute salts)
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration
20.05%End Run
Data Validation Steps (Self-Check)
  • Blank Injection: Inject pure DMSO to identify system peaks.[2]

  • Acid Check: The sulfonic acid hydrolysis product (if present) will elute significantly earlier (typically < 4 min) than the intact sulfonyl fluoride warhead.

  • UV Ratio: Monitor 210 nm vs. 254 nm. The pyridine ring provides strong absorbance at 254 nm; a loss of this signal relative to 210 nm may indicate ring degradation (rare).

Experimental Workflow: Synthesis to Validation

The following diagram illustrates the critical path for synthesizing and characterizing these probes, highlighting the "Refluxing Aniline Test" which is the gold standard for verifying SuFEx activation potential.

SuFEx_Workflow Synthesis Synthesis (Pyridine + Br2 -> Sulfonyl Chloride) Fluorination Fluorination (KHF2 / KF in ACN) Synthesis->Fluorination Oxidation Purification Purification (Flash Chromatography) Fluorination->Purification Isolation HPLC_QC HPLC-MS Validation (Confirm -SO2F Mass) Purification->HPLC_QC 1.0 mL/min Gradient HPLC_QC->Purification Impurities Detected Stability_Test Refluxing Aniline Test (Stability Check) HPLC_QC->Stability_Test Purity >95% Probe_Use Proteomic Profiling (Tyr/Lys Labeling) Stability_Test->Probe_Use Validated Warhead

Caption: Workflow for the synthesis and validation of 3,5-dibromopyridine-4-sulfonyl fluoride probes. The "Refluxing Aniline Test" confirms the unique SuFEx stability-reactivity balance.

Comparative Reactivity & Stability

Researchers must choose the correct warhead for their target residue. The 3,5-dibromopyridine scaffold offers a specific "Goldilocks" zone of reactivity.[2]

Parameter3,5-Dibromopyridine-4-SO

F
Standard Benzenesulfonyl Fluoride
Electronic Effect Electron Deficient: Pyridine nitrogen and Bromines pull electron density, making the Sulfur(VI) center more electrophilic.[1][2]Neutral: Requires external activation or proximity to react efficiently.[2]
Target Residue Tyrosine (Phenol) & Lysine. Capable of reacting with lower pKa nucleophiles.Primarily Lysine (Amine).
Stability (pH 7.4)

hours (Resistant to hydrolysis).

hours.
MS Fragmentation Characteristic loss of

and Bromine isotope pattern (

~ 1:2:1 for dibromo).
Standard loss of

.
Reaction Mechanism (SuFEx)

The sulfonyl fluoride undergoes a sulfur-fluoride exchange (SuFEx) reaction.[1] Unlike sulfonyl chlorides, this bond is resistant to reduction and thermolysis but reacts specifically with nucleophiles stabilized by the local protein environment (e.g., H-bonding networks).[2]

Reaction Equation:


[1]

References

  • SuFEx Chemistry Foundation: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition, 2014.[2] Link

  • Sulfonyl Fluoride Probes: Jones, L. H., et al. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening."[2] Journal of Medicinal Chemistry, 2023.[2][4] Link

  • Synthesis of Pyridine Derivatives: Qin, H. L., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry."[2] CCS Chemistry, 2021.[2] Link

  • Internal Standards: BenchChem. "Comparative Performance Analysis: 3,5-Dibromopyridine-d3 as an Internal Standard." 2025.[2][5] Link

  • Tyrosine Mapping: Wolan, D. W., et al. "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes."[2] Nature Chemistry, 2023.[2] Link

Sources

Safety Operating Guide

Operational Disposal Guide: 3,5-Dibromopyridine-4-sulfonyl fluoride

[1]

Executive Safety Directive

Immediate Action Required: Treat 3,5-Dibromopyridine-4-sulfonyl fluoride not merely as a halogenated organic, but as a latent source of Hydrofluoric Acid (HF) .[1]

While SuFEx (Sulfur-Fluoride Exchange) reagents are engineered for hydrolytic stability under physiological conditions, they are not inert.[1][2] Improper disposal in acidic waste streams or contact with adventitious water in waste drums can trigger delayed hydrolysis, releasing HF gas and pressurizing containers.[1]

The Golden Rule of Disposal:

Never dispose of the active electrophile directly. You must chemically quench the sulfonyl fluoride "warhead" into a stable sulfonate before it enters the waste stream.

Hazard Mechanism & Causality

To handle this compound safely, you must understand the chemical fate of the molecule in a waste container.

The Hydrolysis Trap

The sulfonyl fluoride moiety (

2

Chemical Equation of Hazard:

  • Ar-SO3H (Sulfonic Acid): Lowers the pH of the waste, autocatalyzing further hydrolysis.

  • HF (Hydrofluoric Acid): The critical hazard. It etches glass, causes systemic toxicity upon skin contact, and vaporizes to cause inhalation injury.[1]

Visualization: The Hazard Cascade

The following diagram illustrates the "Silent Risk" where a stable solid becomes a lethal gas generator in the waste stream.

HazardCascadeCompound3,5-Dibromopyridine-4-sulfonyl fluorideWasteDrumWaste Drum(Acidic/Moist)Compound->WasteDrumImproperDisposalHydrolysisHydrolysis(R-SO2F -> R-SO3H)WasteDrum->HydrolysisTime + H2OHF_ReleaseHF Generation(Toxic Gas/Corrosive)Hydrolysis->HF_ReleaseReleasesHF_Release->WasteDrumPressurizesGlassFailGlass ContainerFailureHF_Release->GlassFailEtches SiO2

Figure 1: The "Silent Risk" cascade showing how improper disposal leads to delayed container failure and HF exposure.[3]

Mandatory Safety Infrastructure (PPE & Engineering)

Before initiating any disposal procedure, the following safety matrix must be active.

CategoryRequirementScientific Rationale
Skin Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Silver Shield (Laminate)Sulfonyl fluorides are lipophilic and can penetrate standard nitrile. HF penetrates tissue deeply before causing pain.
Antidote Calcium Gluconate Gel (2.5%) Mandatory. Must be within arm's reach. If skin contact occurs, fluoride ions sequester calcium (

), causing cardiac arrest.[1] Gluconate provides a sacrificial calcium source.
Respiratory Fume Hood (Face velocity > 100 fpm)Prevents inhalation of dust or HF vapors generated during quenching.
Vessels Polypropylene (PP) or HDPE NO GLASS. If HF is generated during the quench, it will dissolve borosilicate glass, leading to containment breach.[1]

Validated Quenching Protocol (The "Self-Validating System")

Do not simply dump this chemical.[4] Use this Controlled Basic Hydrolysis protocol to convert the reactive warhead into benign waste salts.

Reagents Needed:
  • Quenching Solution: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (to dissolve the solid first).

  • Validation: pH strips or probe.

Step-by-Step Procedure

1. Solubilization (The Carrier Phase)

  • Dissolve the 3,5-Dibromopyridine-4-sulfonyl fluoride in a minimal amount of organic solvent (DCM or Ethyl Acetate).

  • Why: Hydrolysis is biphasic and slow on solid clumps. Dissolving ensures surface area contact with the base.

2. Controlled Hydrolysis (The Kill Step)

  • Place the solution in an HDPE beaker (plastic).

  • Slowly add 1M NaOH (approx. 5 equivalents relative to the sulfonyl fluoride).

  • Caution: The reaction may be exothermic. Add slowly.

  • Stir vigorously for 2–4 hours.

  • Mechanism:[5][6][7]

    
    .
    

3. The Validation Check (Crucial)

  • Stop stirring and let layers separate (if biphasic).

  • Check the pH of the aqueous layer. It must remain basic (pH > 10) .

  • Logic: If pH drops to neutral/acidic, the base has been consumed by the sulfonic acid produced, and unreacted fluoride may still exist as HF.[1] If acidic, add more base and stir for another hour.

4. Separation & Packaging

  • The mixture now contains:

    • Organic Layer: 3,5-dibromopyridine byproducts (if cleavage occurred) or inert organic residue.[1]

    • Aqueous Layer: Sodium sulfonate salt and Sodium Fluoride (NaF) .

  • Note: NaF is toxic but stable. It is NOT volatile like HF.

Waste Stream Logic & Decision Matrix

Once quenched, the material is no longer a "reactive hazard" but remains a "chemical hazard."[1]

DisposalWorkflowStartWaste Material:3,5-Dibromopyridine-4-sulfonyl fluorideStateCheckSolid or Solution?Start->StateCheckQuenchPerform ControlledHydrolysis (Section 4)StateCheck->QuenchDissolve firstValidationCheck pH > 10Quench->ValidationStreamAAqueous Waste(Contains NaF + Base)Validation->StreamAAqueous PhaseStreamBOrganic Waste(Halogenated)Validation->StreamBOrganic PhaseLabel1Label1StreamA->Label1Label: Basic, FluoridesLabel2Label2StreamB->Label2Label: Halogenated Solvent

Figure 2: Operational workflow ensuring separation of fluoride salts from organic waste streams.[1]

Waste Labeling Specifications
Waste ContainerRCRA/Hazard CodesLabel DescriptionContainer Type
Organic Phase D002 (if not separated), Halogenated "Waste Halogenated Solvents contaminated with Dibromopyridine derivatives."[1]HDPE or Glass (Only if verified HF-free)
Aqueous Phase D002 (Corrosive - Basic), Toxic "Aqueous Waste: Sodium Hydroxide, Sodium Fluoride.[1] pH > 10."HDPE Only (Plastic)

Important: Do not mix the aqueous fluoride waste with acidic waste streams. Acidification of NaF regenerates HF.

Emergency Procedures

Accidental Spill (Solid)
  • Evacuate the immediate area.

  • PPE: Don double gloves, goggles, and lab coat.[1]

  • Neutralize: Cover the spill with Calcium Carbonate or Soda Ash (Sodium Carbonate). This neutralizes any potential acid and scavenges fluoride ions as insoluble Calcium Fluoride (

    
    ).
    
  • Sweep: Use a dustpan (plastic) to sweep up the powder/carbonate mixture.

  • Disposal: Place in a wide-mouth HDPE jar and label as "Solid Chemical Waste: Sulfonyl Fluoride + Carbonate."

Skin Exposure[1][6][8][9][10][11][12][13][14]
  • Immediate Rinse: Wash with copious water for 5 minutes.

  • Apply Antidote: Massage Calcium Gluconate Gel into the affected area immediately. Do not wait for pain (burns may be delayed).

  • Medical Attention: Seek emergency medical evaluation.

References

  • National Institutes of Health (NIH) - PubChem. Sulfuryl Fluoride and Sulfonyl Fluoride Safety Data. [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D-List and F-List). [Link]

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